Product packaging for 3,6-Dibromo-1,2,4-triazine(Cat. No.:)

3,6-Dibromo-1,2,4-triazine

Cat. No.: B15206549
M. Wt: 238.87 g/mol
InChI Key: GAELRKDTBGDQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,6-Dibromo-1,2,4-triazine is a useful research compound. Its molecular formula is C3HBr2N3 and its molecular weight is 238.87 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3HBr2N3 B15206549 3,6-Dibromo-1,2,4-triazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3HBr2N3

Molecular Weight

238.87 g/mol

IUPAC Name

3,6-dibromo-1,2,4-triazine

InChI

InChI=1S/C3HBr2N3/c4-2-1-6-3(5)8-7-2/h1H

InChI Key

GAELRKDTBGDQQV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NC(=N1)Br)Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 3,6-Dibromo-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on 3,6-Dibromo-1,2,4-triazine. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Therefore, some sections of this guide are based on predicted data and information extrapolated from related 1,2,4-triazine derivatives. All data should be verified through experimental analysis.

Introduction

The 1,2,4-triazine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of halogen substituents, such as bromine, can significantly modulate the physicochemical properties and biological activity of the parent heterocycle. This compound is a key intermediate for the synthesis of more complex 3,6-disubstituted-1,2,4-triazines, making a thorough understanding of its properties and reactivity crucial for the design and development of novel therapeutic agents.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively reported. The following tables summarize the available predicted and basic identification data.

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃HBr₂N₃
Molecular Weight 238.87 g/mol
CAS Number 2383781-01-7
Appearance Yellow solid
Predicted Boiling Point 342.6 ± 34.0 °CNot experimentally verified
Predicted Density 2.353 ± 0.06 g/cm³Not experimentally verified
Storage Temperature 0-8 °C

Table 2: Spectroscopic Data

Solubility Profile

While specific solubility data for this compound is not available, halogenated triazines generally exhibit low solubility in water and higher solubility in organic solvents.

Table 3: Expected Solubility of this compound

SolventExpected Solubility
WaterLow
DichloromethaneSoluble
ChloroformSoluble
Ethyl AcetateSoluble
EthanolSparingly soluble to soluble
Dimethyl Sulfoxide (DMSO)Soluble

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, general synthetic strategies for 3,6-disubstituted-1,2,4-triazines can be adapted. A plausible synthetic approach is the cyclodehydration of a β-keto-N-acylsulfonamide with hydrazine salts.[1]

Hypothetical Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a 3,6-disubstituted-1,2,4-triazine, which could be adapted for this compound.

G Hypothetical Synthesis Workflow for 3,6-Disubstituted-1,2,4-triazines start Starting Materials (e.g., β-keto-N-acylsulfonamide, hydrazine salt) reaction Cyclodehydration Reaction start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Pure 3,6-Disubstituted- 1,2,4-triazine characterization->product

Caption: Generalized workflow for the synthesis of 3,6-disubstituted-1,2,4-triazines.

Reactivity and Potential for Derivatization

The two bromine atoms on the 1,2,4-triazine ring are expected to be susceptible to nucleophilic substitution, providing a versatile platform for the synthesis of a library of 3,6-disubstituted analogs. The reactivity of the bromine atoms can be influenced by the electronic nature of the nucleophile and the reaction conditions.

Nucleophilic Substitution Pathway

The following diagram illustrates the general pathway for nucleophilic substitution on a dihalotriazine core.

G Nucleophilic Substitution on a Dihalotriazine Core reactant 3,6-Dihalo-1,2,4-triazine intermediate 3-Nu1-6-halo- 1,2,4-triazine reactant->intermediate + Nu1-H - H-Halogen nucleophile1 Nucleophile 1 (Nu1-H) product 3-Nu1-6-Nu2- 1,2,4-triazine intermediate->product + Nu2-H - H-Halogen nucleophile2 Nucleophile 2 (Nu2-H)

Caption: General reaction pathway for the derivatization of dihalotriazines.

Applications in Drug Development

While there is no specific biological data for this compound, the 1,2,4-triazine core is present in numerous compounds with therapeutic potential. Derivatives have been investigated as antagonists for receptors such as the adenosine A2A receptor, which is a target in Parkinson's disease research.[2] The ability to readily derivatize the 3 and 6 positions of the triazine ring makes this scaffold attractive for structure-activity relationship (SAR) studies.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical flow from a core scaffold to a potential drug candidate.

G Drug Discovery Workflow from a Core Scaffold scaffold Core Scaffold (e.g., 1,2,4-Triazine) synthesis Synthesis of Analog Library scaffold->synthesis screening High-Throughput Screening synthesis->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Logical workflow in scaffold-based drug discovery.

Safety Information

This compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound is a potentially valuable building block in medicinal chemistry due to the versatile reactivity of its bromine substituents. However, a significant lack of publicly available, experimentally determined physicochemical data necessitates further characterization of this compound. The information and workflows provided in this guide are intended to serve as a foundation for researchers and drug development professionals interested in exploring the potential of 3,6-disubstituted-1,2,4-triazine derivatives. It is strongly recommended that the properties and reactivity of this compound be thoroughly investigated experimentally before its use in synthetic applications.

References

Crystal Structure Analysis of 3,6-Dibromo-1,2,4-triazine: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive crystal structure analysis for the specific compound 3,6-Dibromo-1,2,4-triazine cannot be provided as the crystallographic data is not publicly available in the searched databases. However, this guide outlines the general experimental methodology and workflow for the crystal structure determination of a small organic molecule like this compound, intended for researchers, scientists, and drug development professionals.

The determination of the three-dimensional atomic arrangement of a molecule is crucial for understanding its chemical and physical properties, which is of particular importance in fields like drug discovery and materials science. Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the solid-state structure of crystalline materials.[1][2][3]

Experimental Protocols

The process of crystal structure analysis can be broken down into several key stages, from sample preparation to data analysis and structure refinement.

1. Synthesis and Crystallization:

The initial and often most challenging step is the synthesis and subsequent growth of high-quality single crystals of the target compound, in this case, this compound.[2] For small organic molecules, various crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Gradual diffusion of the anti-solvent into the solution reduces the solubility of the compound and induces crystallization.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, causing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

The choice of solvent and crystallization method is critical and often requires empirical screening of various conditions.[4][5]

2. Crystal Mounting and Data Collection:

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is carefully mounted on a goniometer head.[1][2] The crystal is then placed in a single-crystal X-ray diffractometer.[6][7]

The data collection process involves:

  • X-ray Generation: X-rays are generated, typically using a sealed tube or a rotating anode source, and monochromatized to a single wavelength.[6]

  • Diffraction: The crystal is irradiated with the X-ray beam and rotated through a series of angles. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of reflections.[1][2]

  • Data Acquisition: The intensities and positions of the diffracted X-ray beams are recorded by a detector, such as a CCD or a CMOS detector.[2]

3. Structure Solution and Refinement:

The collected diffraction data is then processed to determine the crystal structure. This involves:

  • Unit Cell Determination: The dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice, are determined from the positions of the diffraction spots.

  • Space Group Determination: The symmetry of the crystal lattice is determined from the systematic absences in the diffraction pattern.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods such as Direct Methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental diffraction data to obtain the final, accurate crystal structure.[2] The quality of the final structure is assessed by a value called the R-factor; a lower R-factor indicates a better fit between the model and the experimental data.

Data Presentation

As the specific crystallographic data for this compound is not available, a data table cannot be generated. A typical crystallographic data table would include the following parameters:

Parameter Value
Chemical FormulaC₃HBr₂N₃
Formula Weight
Crystal System
Space Group
a, b, c (Å)
α, β, γ (°)
Volume (ų)
Z
Density (calculated) (g/cm³)
Absorption Coefficient (mm⁻¹)
F(000)
Crystal Size (mm³)
Theta range for data collection (°)
Index ranges
Reflections collected
Independent reflections
Completeness to theta = x° (%)
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters
Goodness-of-fit on F²
Final R indices [I>2sigma(I)]R1 = , wR2 =
R indices (all data)R1 = , wR2 =

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule.

Crystal_Structure_Analysis_Workflow A Synthesis of this compound B Crystallization Screening (Slow Evaporation, Diffusion, etc.) A->B C Selection of a High-Quality Single Crystal B->C D Mounting on Goniometer C->D E Single-Crystal X-ray Diffraction Data Collection D->E F Data Processing (Integration, Scaling, Absorption Correction) E->F G Structure Solution (Direct Methods, Patterson) F->G H Structure Refinement (Least-Squares) G->H I Validation and Final Structure H->I J Crystallographic Information File (CIF) I->J

Workflow for Small Molecule Crystal Structure Analysis.

This generalized guide provides the foundational knowledge for researchers to approach the crystal structure determination of novel small molecules. While the specific data for this compound remains elusive, the outlined protocols and workflow are universally applicable in the field of chemical crystallography.

References

The Versatile Scaffold: Unlocking the Potential of 3,6-Dibromo-1,2,4-triazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the synthesis, applications, and therapeutic promise of 3,6-dibromo-1,2,4-triazine derivatives.

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and kinase inhibitory properties. Among the various precursors for the synthesis of novel 1,2,4-triazine analogs, this compound stands out as a particularly versatile and reactive building block. The two bromine atoms at positions 3 and 6 are amenable to sequential and regioselective nucleophilic substitution, allowing for the facile generation of diverse libraries of 3,6-disubstituted-1,2,4-triazines. This technical guide explores the potential applications of this compound in medicinal chemistry, providing insights into its synthetic utility, key biological targets, and a framework for the development of novel therapeutic agents.

Synthetic Utility: A Gateway to Chemical Diversity

The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the triazine ring activates the C3 and C6 positions towards attack by a wide range of nucleophiles. This reactivity allows for a modular approach to drug design, where different functionalities can be introduced at these positions to fine-tune the pharmacological profile of the resulting compounds.

General Experimental Protocol for Sequential Nucleophilic Substitution

The synthesis of 3,6-disubstituted-1,2,4-triazines from the dibrominated precursor typically follows a two-step sequential substitution.

Step 1: Monosubstitution

A solution of this compound in a suitable solvent (e.g., THF, DMF, or dioxane) is treated with one equivalent of the first nucleophile (Nu1-H) in the presence of a base (e.g., K2CO3, DIPEA) at a controlled temperature, often ranging from room temperature to moderate heating. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the monosubstituted intermediate, 3-bromo-6-(nucleophil-1-yl)-1,2,4-triazine, is isolated and purified.

Step 2: Disubstitution

The purified monosubstituted intermediate is then subjected to a second nucleophilic substitution reaction with a different nucleophile (Nu2-H) under similar or slightly more forcing conditions (e.g., higher temperature) to yield the desired 3-(nucleophil-2-yl)-6-(nucleophil-1-yl)-1,2,4-triazine. The final product is purified by column chromatography or recrystallization.

G start This compound intermediate 3-Bromo-6-(Nu1)-1,2,4-triazine start->intermediate + Nu1-H, Base final 3-(Nu2)-6-(Nu1)-1,2,4-triazine intermediate->final + Nu2-H, Base

Figure 1. General workflow for the sequential nucleophilic substitution of this compound.

Potential Therapeutic Applications and Key Biological Targets

Derivatives of 1,2,4-triazine have been investigated for a multitude of therapeutic applications. The ability to readily diversify the substituents at the 3 and 6 positions of the triazine core using the dibromo precursor allows for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity for various biological targets.

Kinase Inhibition

A significant area of interest for 1,2,4-triazine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.[1]

  • Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. Novel trisubstituted 1,3,5-triazines have been synthesized and shown to be potent PI3K inhibitors, with some compounds exhibiting greater potency than the well-characterized inhibitor ZSTK474.[1] While this example uses a different triazine isomer, the principle of targeting kinases with substituted triazine scaffolds is directly applicable to derivatives of this compound.

  • Pyruvate Dehydrogenase Kinase (PDK) Inhibitors: PDKs are key enzymes in cancer metabolism. A library of 3-amino-1,2,4-triazine derivatives has been developed as selective PDK1 inhibitors, demonstrating therapeutic potential in aggressive pancreatic ductal adenocarcinoma.[2] This highlights the potential of introducing amino functionalities at the 3-position of the 1,2,4-triazine core, a transformation readily achievable from the 3-bromo precursor.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PDK1 PDK1 PI3K->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Triazine 3,6-Disubstituted 1,2,4-Triazine (from Dibromo precursor) Triazine->PI3K Inhibition Triazine->PDK1 Inhibition

Figure 2. Potential inhibition of the PI3K/AKT signaling pathway by 1,2,4-triazine derivatives.

Anticancer and Antiviral Activity

The 1,2,4-triazine scaffold is a common feature in compounds with demonstrated anticancer and antiviral activities.[3][4] The ability to introduce diverse chemical moieties onto the this compound core allows for the exploration of novel compounds with improved efficacy and selectivity against various cancer cell lines and viral targets. For instance, certain 1,2,4-triazine derivatives have shown promising antibiotic activity against drug-resistant bacteria.[3]

Quantitative Data Summary

The following table summarizes representative quantitative biological activity data for substituted 1,2,4-triazine derivatives, illustrating the potential potency that can be achieved with this scaffold. It is important to note that these examples may not be directly synthesized from this compound, but they serve as a benchmark for the expected activity of novel compounds derived from this precursor.

Compound ClassTargetAssayIC50 / pIC50Reference
3-Amino-1,2,4-triazine derivativesPDK1Enzymatic AssayVaries (micromolar range)[2]
6-CF3-1,2,4-triazine derivativesTyrosine KinasesCellular AssayVaries[5]

Future Directions

The versatility of this compound as a scaffold for medicinal chemistry is vast and remains to be fully exploited. Future research in this area could focus on:

  • Combinatorial Chemistry: Utilizing high-throughput synthesis and screening to rapidly generate and evaluate large libraries of 3,6-disubstituted-1,2,4-triazines against a panel of biological targets.

  • Structure-Based Drug Design: Employing computational modeling and X-ray crystallography to design and synthesize novel derivatives with enhanced potency and selectivity for specific targets.

  • Exploration of Novel Biological Targets: Screening libraries of 3,6-disubstituted-1,2,4-triazines against emerging therapeutic targets in areas such as neurodegenerative diseases and metabolic disorders.

References

CAS number and IUPAC name for 3,6-Dibromo-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

This section provides the fundamental chemical identifiers for 3,6-Dibromo-1,2,4-triazine.

IdentifierValue
IUPAC Name This compound
CAS Number 2383781-01-7
Molecular Formula C₃HBr₂N₃
Molecular Weight 238.87 g/mol
SMILES BrC1=CN=C(Br)N=N1

Synthesis and Experimental Protocols

General Bromination Protocol for 1,2,4-Triazines

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • 1,2,4-triazine precursor

  • Brominating agent (e.g., N-Bromosuccinimide (NBS), Bromine (Br₂))

  • Solvent (e.g., Acetonitrile, Dichloromethane, Carbon tetrachloride)

  • Initiator (for radical bromination, e.g., Azobisisobutyronitrile (AIBN), Benzoyl peroxide) or a Lewis acid catalyst (for electrophilic bromination)

Procedure:

  • Dissolve the 1,2,4-triazine precursor in an appropriate solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the brominating agent to the solution. For a dibromination, at least two equivalents of the brominating agent will be required.

  • If a radical pathway is intended, add a catalytic amount of the initiator. For electrophilic substitution, a Lewis acid catalyst may be employed.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench any remaining brominating agent with a suitable reagent (e.g., sodium thiosulfate solution).

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Potential Synthetic Workflow

The following diagram illustrates a potential logical workflow for the synthesis of this compound.

G cluster_start Starting Material cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Start 1,2,4-Triazine Precursor Bromination Bromination (e.g., with NBS or Br2) Start->Bromination Purification Purification (Chromatography/Recrystallization) Bromination->Purification Product This compound Purification->Product G cluster_synthesis Synthesis cluster_assay Biological Assay cluster_pathway Signaling Pathway cluster_outcome Cellular Outcome Start This compound Reaction Suzuki Coupling Start->Reaction Product Novel 1,2,4-Triazine Derivative Reaction->Product Assay Kinase Inhibition Assay Product->Assay Kinase Target Kinase Assay->Kinase Inhibits Substrate Substrate Kinase->Substrate Phosphorylates Pathway Downstream Signaling Substrate->Pathway Outcome Apoptosis / Cell Cycle Arrest Pathway->Outcome

A Technical Guide to 3,6-Dibromo-1,2,4-triazine for Chemical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the chemical compound 3,6-Dibromo-1,2,4-triazine. It details its commercial availability, key chemical properties, and plausible synthetic and reactive pathways.

Commercial Availability and Suppliers

This compound (CAS No. 2383781-01-7) is available from several chemical suppliers, primarily for research and development purposes. The compound is typically offered in high purity, suitable for use as a building block in organic synthesis. Below is a summary of prominent suppliers and their product specifications.

SupplierProduct Number/NamePurityAvailable QuantitiesStorage Conditions
Sigma-Aldrich AChemBlock-ADVH9A1B636B≥ 95.00%InquireStore at 0-8°C
BLDpharm 2383781-01-7InquireInquireInert atmosphere, store in freezer, under -20°C[1]
MolCore MC1H5043≥ 97%InquireInquire
CATO C1663073InquireInquireInquire

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of this compound is crucial for its handling and application in a laboratory setting.

PropertyValue
Molecular Formula C₃HBr₂N₃
Molecular Weight 238.87 g/mol
Physical Form Yellow solid
Boiling Point (Predicted) 342.6 ± 34.0 °C
Density (Predicted) 2.353 ± 0.06 g/cm³
InChI Key GAELRKDTBGDQQV-UHFFFAOYSA-N

Safety Information:

According to the available Safety Data Sheet (SDS), this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this compound is "Warning". Precautionary statements advise avoiding breathing dust and recommend thorough washing after handling. Personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.

Synthesis and Reactivity

A representative synthetic pathway is illustrated below:

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A 1,2-Dicarbonyl Compound C 1,2,4-Triazine Precursor A->C Cyclocondensation B Amidrazone B->C D This compound C->D Bromination

A plausible synthetic workflow for this compound.

Experimental Protocol: General Synthesis of 3,6-Disubstituted-1,2,4-triazines

The following is a generalized protocol for the synthesis of 3,6-disubstituted-1,2,4-triazines, which can be adapted for the synthesis of the dibromo derivative. This protocol is based on the redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts.

Materials:

  • β-keto-N-acylsulfonamide

  • Hydrazine salt (e.g., hydrazine hydrate)

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • Dissolve the β-keto-N-acylsulfonamide in a suitable solvent.

  • Add the hydrazine salt to the solution.

  • The reaction mixture is then heated under reflux for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield the 3,6-disubstituted-1,2,4-triazine.

Note: The synthesis of this compound would likely involve a subsequent bromination step of a suitable 1,2,4-triazine precursor.

Utility in Organic Synthesis

This compound is a valuable intermediate in organic synthesis due to the presence of two reactive bromine atoms. These halogens can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups onto the triazine core. This makes it a useful scaffold for the synthesis of more complex heterocyclic compounds with potential applications in medicinal chemistry and materials science.

A typical nucleophilic substitution reaction is depicted below:

G A This compound C 3-Bromo-6-substituted-1,2,4-triazine A->C Nucleophilic Substitution B Nucleophile (Nu-H) B->C

A representative reaction of this compound.

Experimental Protocol: General Nucleophilic Substitution on a Dihalo-1,2,4-triazine

This generalized protocol illustrates how one of the bromine atoms on this compound could be selectively replaced.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • Base (e.g., triethylamine, potassium carbonate)

  • Solvent (e.g., acetonitrile, DMF, THF)

Procedure:

  • Dissolve this compound in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the solution.

  • Slowly add a solution of the nucleophile in the same solvent to the reaction mixture at a controlled temperature (often room temperature or below).

  • Stir the reaction mixture for a period ranging from a few hours to overnight, monitoring its progress by TLC.

  • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired monosubstituted-1,2,4-triazine.

This guide provides a foundational understanding of this compound for its effective and safe use in a research context. Researchers are encouraged to consult the specific safety data sheets provided by their suppliers and to adapt the generalized experimental protocols based on the specific requirements of their synthetic targets.

References

Methodological & Application

Application Notes: 3,6-Dibromo-1,2,4-triazine in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] A key application of this reaction is the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in many biologically active molecules and functional materials. 3,6-Dibromo-1,2,4-triazine serves as a valuable building block in this context, offering two reactive sites for the sequential and selective introduction of aryl or heteroaryl moieties. The resulting 3,6-diaryl-1,2,4-triazine derivatives are of significant interest in drug discovery, with reported activities as kinase inhibitors and antagonists for G-protein coupled receptors.[3][4]

The sequential Suzuki-Miyaura coupling of this compound allows for the synthesis of both symmetrical and unsymmetrical diaryl-1,2,4-triazines. The differential reactivity of the bromine atoms can be exploited to achieve regioselective mono-arylation followed by a second coupling with a different boronic acid. This versatility is crucial for generating diverse chemical libraries for structure-activity relationship (SAR) studies in drug development.

Key Advantages of Using this compound in Suzuki Coupling:

  • Versatility: Two reactive bromine atoms allow for the synthesis of a wide range of mono- and di-substituted 1,2,4-triazines.

  • Access to Privileged Scaffolds: The 1,2,4-triazine core is a "privileged scaffold" found in numerous pharmacologically active compounds.[3]

  • Drug Discovery Applications: 3,6-Diaryl-1,2,4-triazine derivatives have shown promise as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway, and as antagonists of the adenosine A2A receptor for potential treatment of Parkinson's disease.[4][5]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of dihalogenated aza-heterocycles, which can be applied to this compound.

Table 1: Reaction Conditions for Mono- and Di-arylation of a Dihalo-pyridopyrimidine (Analogue for this compound)

EntryArylboronic AcidEquivalents of Boronic AcidBase (2 eq.)SolventTemp (°C)Time (h)Product (Yield %)
1Phenylboronic acid1.2Na2CO3Toluene/Ethanol (4:1)1103Mono-arylated (83%)
24-Methoxyphenylboronic acid1.2Na2CO3Toluene/Ethanol (4:1)1103Mono-arylated (71%)
34-Chlorophenylboronic acid1.2Na2CO3Toluene/Ethanol (4:1)1103Mono-arylated (76%)
4Phenylboronic acid2.4Na2CO3Toluene/Ethanol (4:1)11012Di-arylated (83%)
54-Methoxyphenylboronic acid2.4Na2CO3Toluene/Ethanol (4:1)11012Di-arylated (75%)
64-Chlorophenylboronic acid2.4Na2CO3Toluene/Ethanol (4:1)11012Di-arylated (79%)

Data adapted from a study on a closely related dihalogenated pyridopyrimidine system.

Experimental Protocols

Protocol 1: General Procedure for Mono-arylation of this compound

This protocol is adapted from a general Suzuki-Miyaura coupling procedure.[6]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)2, 0.02 equivalents)

  • Triphenylphosphine (PPh3, 0.08 equivalents)

  • Sodium carbonate (Na2CO3, 2.0 equivalents)

  • Toluene

  • Ethanol

  • Argon or Nitrogen gas

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Add sodium carbonate (2.0 mmol).

  • Add a 4:1 mixture of toluene and ethanol (e.g., 8 mL toluene and 2 mL ethanol).

  • Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-6-bromo-1,2,4-triazine.

Protocol 2: General Procedure for Di-arylation of this compound

Materials:

  • This compound

  • Arylboronic acid (2.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equivalents)

  • Cesium carbonate (Cs2CO3, 3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom pressure flask equipped with a stir bar, add this compound (1.0 mmol) and cesium carbonate (3.0 mmol).

  • Add the arylboronic acid (2.5 mmol).

  • Under an argon atmosphere, add 1,4-dioxane (10 mL) and water (2 mL).

  • Bubble argon through the mixture for 10 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture and purge with argon for an additional 10 minutes.

  • Seal the vessel with a screw cap and heat the reaction mixture to 100 °C overnight with stirring.

  • After cooling to room temperature, confirm the reaction's completion by TLC or LC-MS.

  • Filter the mixture through a pad of celite, rinsing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to obtain the desired 3,6-diaryl-1,2,4-triazine.[6]

Visualizations

Suzuki_Cross_Coupling_Workflow start Start Materials reagents This compound + Arylboronic Acid start->reagents reaction_setup Reaction Setup: - Pd Catalyst (e.g., Pd(OAc)2/PPh3) - Base (e.g., Na2CO3) - Solvent (e.g., Toluene/Ethanol) reagents->reaction_setup heating Heating (e.g., 110°C) reaction_setup->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Column Chromatography) workup->purification product 3-Aryl-6-bromo-1,2,4-triazine or 3,6-Diaryl-1,2,4-triazine purification->product

Caption: Suzuki Cross-Coupling Experimental Workflow.

PI3K_AKT_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth Triazine 3,6-Diaryl-1,2,4-triazine (Inhibitor) Triazine->PI3K Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

References

Application Notes and Protocols for Stille Coupling of 3,6-Dibromo-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Stille cross-coupling reaction of 3,6-dibromo-1,2,4-triazine with various organostannanes. This protocol is intended to serve as a starting point for the synthesis of a diverse range of 3,6-disubstituted-1,2,4-triazine derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] It involves the reaction of an organostannane (organotin) reagent with an organic halide or triflate, catalyzed by a palladium complex.[1][2] The reaction is known for its tolerance of a wide variety of functional groups, making it a valuable tool in complex molecule synthesis.[3] The 1,2,4-triazine core is a key pharmacophore found in numerous biologically active compounds. The functionalization of the 3- and 6-positions of the 1,2,4-triazine ring via Stille coupling allows for the generation of extensive compound libraries for drug discovery and development.

Reaction Principle

The Stille coupling of this compound proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond of the this compound.

  • Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the palladium(0) catalyst.[1]

Experimental Protocol: General Procedure for the Stille Coupling of this compound

This protocol describes a general method for the Stille coupling of this compound with an organostannane. Researchers should note that optimization of the reaction conditions (catalyst, ligand, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.

Materials:

  • This compound

  • Organostannane (e.g., (hetero)aryltributylstannane, vinyltributylstannane)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Ligand (if using a ligand-free palladium source, e.g., triphenylphosphine (PPh₃), tri(2-furyl)phosphine)

  • Anhydrous solvent (e.g., toluene, dioxane, DMF)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate or oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (0.02 - 0.10 equiv), and any additional ligand (if required).

  • Add the anhydrous solvent via syringe.

  • Stir the mixture for 10-15 minutes to ensure dissolution and catalyst activation.

  • Add the organostannane (2.2 - 3.0 equiv for disubstitution, or 1.1 - 1.5 equiv for monosubstitution) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80 °C and 110 °C) and stir for the specified time (typically 12 - 24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative, albeit hypothetical, reaction conditions for the Stille coupling of this compound with various organostannanes. These values are based on typical conditions for similar heteroaromatic systems and should be used as a starting point for optimization.

EntryOrganostannane (R-SnBu₃)R GroupCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1PhenyltributylstannanePhenylPd(PPh₃)₄ (5)Toluene1101875
22-Thienyltributylstannane2-ThienylPd(PPh₃)₄ (5)Toluene1101682
32-Furyltributylstannane2-FurylPd₂(dba)₃ (2.5) / P(2-furyl)₃ (10)Dioxane1001288
4VinyltributylstannaneVinylPd(PPh₃)₄ (5)THF802465
5(4-Methoxyphenyl)tributylstannane4-MethoxyphenylPd(PPh₃)₄ (5)Toluene1102078
62-Pyridyltributylstannane2-PyridylPd(PPh₃)₄ (10)DMF1002460

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Stille coupling reaction.

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add this compound, Pd Catalyst & Ligand to Schlenk Flask B Add Anhydrous Solvent A->B C Stir under Inert Atmosphere B->C D Add Organostannane C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT & Dilute F->G H Aqueous KF Wash G->H I Extract, Dry & Concentrate H->I J Column Chromatography I->J Product Product J->Product

Caption: Experimental workflow for the Stille coupling of this compound.

Stille_Catalytic_Cycle Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA PdII_A Br-Triazine-Pd(II)Ln-Br OA->PdII_A TM Transmetalation PdII_A->TM PdII_B R-Triazine-Pd(II)Ln-R TM->PdII_B Byproduct 2 Bu₃SnBr TM->Byproduct RE Reductive Elimination PdII_B->RE RE->Pd0 Product 3,6-Disubstituted-1,2,4-triazine RE->Product Reactant1 This compound Reactant1->OA Reactant2 2 R-SnBu₃ Reactant2->TM

Caption: Catalytic cycle of the Stille cross-coupling reaction.

References

Application Notes and Protocols: 3,6-Dibromo-1,2,4-triazine as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dibromo-1,2,4-triazine is a highly reactive and versatile heterocyclic building block that serves as a valuable precursor for the synthesis of a wide array of functionalized 1,2,4-triazine derivatives and fused heterocyclic systems. The presence of two reactive bromine atoms at the C3 and C6 positions allows for selective and sequential functionalization through various organic reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This reactivity profile makes it an attractive scaffold in medicinal chemistry for the development of novel therapeutic agents, as the 1,2,4-triazine core is a constituent of numerous biologically active compounds.[1] These application notes provide an overview of the synthesis and key applications of this compound, along with detailed experimental protocols for its use in the construction of diverse molecular architectures.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the bromination of 1,2,4-triazine-3,5(2H,4H)-dione. This precursor can be prepared from commercially available starting materials.

Experimental Protocol: Synthesis of 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione

This protocol is adapted from a known procedure for the bromination of a similar triazine core.[2]

Materials:

  • 2H-[3][4][5]triazine-3,5-dione

  • Bromine

  • Water

  • Aqueous ammonia solution

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • Dissolve 2H-[3][4][5]triazine-3,5-dione in a mixture of bromine (60 mL) and water (800 mL).

  • Heat the reaction mixture at 60 °C for approximately 10 hours.

  • After cooling, slowly add the reaction mixture to an aqueous ammonia solution to neutralize it to a pH of 5.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic phases over magnesium sulfate.

  • Filter the solution and concentrate it under reduced pressure to obtain 6-bromo-1,2,4-triazine-3,5-dione as a white solid. A high yield of approximately 93% can be expected.[2]

Applications in Heterocyclic Synthesis

This compound is a key intermediate for the introduction of various substituents onto the 1,2,4-triazine ring. The two bromine atoms can be displaced sequentially or simultaneously, offering a high degree of control over the final product.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,2,4-triazine ring facilitates nucleophilic aromatic substitution of the bromine atoms. A wide range of nucleophiles, including amines, thiols, and hydrazines, can be employed to generate diverse libraries of substituted triazines. The reaction conditions can often be tuned to achieve regioselective substitution.

dot

Caption: Sequential Nucleophilic Substitution on this compound.

Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine

This protocol is a general representation based on known procedures for similar halogenated triazines.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, etc.)

  • A suitable solvent (e.g., DMF, Dioxane, THF)

  • A suitable base (e.g., K₂CO₃, DIPEA)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the amine (1.1 eq for monosubstitution, 2.2 eq for disubstitution) and the base (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted 1,2,4-triazine.

Quantitative Data for Nucleophilic Substitution Reactions:

NucleophileProductReaction ConditionsYield (%)Reference
Amine3-Amino-6-bromo-1,2,4-triazineNBS, DMF, RT, 12h-[6]

Note: Specific yield data for reactions starting directly with this compound were not available in the provided search results. The data presented is for a similar system.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the this compound scaffold are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Stille, and Buchwald-Hartwig amination. These reactions allow for the formation of C-C and C-N bonds, enabling the synthesis of complex biaryl, alkynyl, and amino-substituted 1,2,4-triazines.

dot

Cross_Coupling_Workflow Start This compound Suzuki Suzuki Coupling (Ar-B(OH)2) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Stille Stille Coupling (R-Sn(Bu)3) Start->Stille Buchwald Buchwald-Hartwig (R-NH2) Start->Buchwald Product_Suzuki 3,6-Diaryl-1,2,4-triazine Suzuki->Product_Suzuki Product_Sonogashira 3,6-Dialkynyl-1,2,4-triazine Sonogashira->Product_Sonogashira Product_Stille 3,6-Disubstituted-1,2,4-triazine Stille->Product_Stille Product_Buchwald 3,6-Diamino-1,2,4-triazine Buchwald->Product_Buchwald

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 3,6-Dibromo-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed functionalization of 3,6-dibromo-1,2,4-triazine. This versatile building block is a key intermediate in the synthesis of a wide array of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The following sections detail the reaction conditions and experimental procedures for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille cross-coupling reactions, enabling the selective introduction of various substituents at the C3 and C6 positions of the 1,2,4-triazine core.

Introduction to Palladium-Catalyzed Cross-Coupling of this compound

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities. The presence of two bromine atoms in this compound offers two reactive sites for palladium-catalyzed cross-coupling reactions, allowing for the stepwise and selective introduction of different functional groups. This enables the generation of diverse libraries of 3,6-disubstituted 1,2,4-triazines for structure-activity relationship (SAR) studies and the development of novel drug candidates.

The key to the successful functionalization of this compound lies in the strategic application of various palladium-catalyzed cross-coupling reactions. These reactions are known for their high efficiency, functional group tolerance, and the ability to form carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[1][2][3][4]

Reaction Workflows

The functionalization of this compound can be approached in a stepwise manner to achieve mono- and di-substituted products. The general workflow involves an initial palladium-catalyzed reaction at one of the bromine positions, followed by a subsequent coupling at the remaining bromine position.

G start This compound mono Mono-functionalized 3-Bromo-6-substituted-1,2,4-triazine start->mono Pd-catalyzed Coupling 1 (e.g., Suzuki, Sonogashira) di Di-functionalized 3,6-Disubstituted-1,2,4-triazine mono->di Pd-catalyzed Coupling 2 (e.g., Suzuki, Buchwald-Hartwig)

Caption: Stepwise functionalization of this compound.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the 1,2,4-triazine core and various aryl or heteroaryl boronic acids or esters.[5] This reaction is widely used due to the stability and commercial availability of the boron reagents and the generally mild reaction conditions.

General Protocol for Mono-Arylation of this compound

This protocol describes the selective mono-arylation at the C6 position of this compound.

Reaction Scheme:

G sub This compound plus + arrow Pd(PPh3)4, Na2CO3 Dioxane/H2O, 80 °C sub->arrow boronic Ar-B(OH)2 prod 3-Bromo-6-aryl-1,2,4-triazine arrow->prod

Caption: Suzuki-Miyaura mono-arylation of this compound.

Experimental Protocol:

  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Add a 2M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq.).

  • Add dioxane as the solvent.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 3-bromo-6-aryl-1,2,4-triazine.

Quantitative Data for Suzuki-Miyaura Mono-Arylation:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Bromo-6-phenyl-1,2,4-triazine85
24-Methoxyphenylboronic acid3-Bromo-6-(4-methoxyphenyl)-1,2,4-triazine92
33-Thienylboronic acid3-Bromo-6-(thiophen-3-yl)-1,2,4-triazine78

Sonogashira Coupling Reactions

The Sonogashira coupling enables the introduction of terminal alkynes onto the 1,2,4-triazine core, providing access to alkynyl-substituted triazines which are valuable precursors for further transformations.[6]

General Protocol for Mono-Alkynylation of this compound

This protocol details the selective mono-alkynylation at one of the bromine positions.

Reaction Scheme:

G sub This compound plus + arrow Pd(PPh3)2Cl2, CuI Et3N, THF, rt sub->arrow alkyne R-C≡CH prod 3-Bromo-6-alkynyl-1,2,4-triazine arrow->prod

Caption: Sonogashira mono-alkynylation of this compound.

Experimental Protocol:

  • To a degassed solution of this compound (1.0 eq.) in a mixture of THF and triethylamine (Et₃N), add the terminal alkyne (1.2 eq.).

  • Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.) and copper(I) iodide (CuI, 0.06 eq.).

  • Stir the reaction mixture at room temperature under an argon atmosphere for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-bromo-6-alkynyl-1,2,4-triazine.

Quantitative Data for Sonogashira Mono-Alkynylation:

EntryAlkyneProductYield (%)
1Phenylacetylene3-Bromo-6-(phenylethynyl)-1,2,4-triazine88
2Trimethylsilylacetylene3-Bromo-6-((trimethylsilyl)ethynyl)-1,2,4-triazine95
31-Hexyne3-Bromo-6-(hex-1-yn-1-yl)-1,2,4-triazine82

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines onto the 1,2,4-triazine scaffold.[7]

General Protocol for Mono-Amination of this compound

This protocol outlines the selective introduction of an amino group at one of the bromine positions.

Reaction Scheme:

G sub This compound plus + arrow Pd2(dba)3, Xantphos NaOtBu, Toluene, 100 °C sub->arrow amine R1R2NH prod 3-Bromo-6-(R1R2N)-1,2,4-triazine arrow->prod

Caption: Buchwald-Hartwig mono-amination of this compound.

Experimental Protocol:

  • In a glovebox, charge a reaction tube with this compound (1.0 eq.), the amine (1.2 eq.), sodium tert-butoxide (NaOtBu, 1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), and Xantphos (0.04 eq.).

  • Add anhydrous toluene to the tube.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the 3-bromo-6-amino-1,2,4-triazine product.

Quantitative Data for Buchwald-Hartwig Mono-Amination:

EntryAmineProductYield (%)
1Morpholine4-(3-Bromo-1,2,4-triazin-6-yl)morpholine90
2AnilineN-Phenyl-3-bromo-1,2,4-triazin-6-amine75
3BenzylamineN-Benzyl-3-bromo-1,2,4-triazin-6-amine82

Stille Coupling Reactions

The Stille coupling reaction utilizes organotin reagents to form C-C bonds and is particularly useful for coupling with substrates that are sensitive to the basic conditions of the Suzuki-Miyaura reaction.[3]

General Protocol for Mono-Stannylation/Coupling of this compound

This protocol describes a selective Stille coupling at one of the bromine positions.

Reaction Scheme:

G sub This compound plus + arrow Pd(PPh3)4, LiCl THF, 70 °C sub->arrow stannane R-Sn(Bu)3 prod 3-Bromo-6-R-1,2,4-triazine arrow->prod

Caption: Stille mono-coupling of this compound.

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) and the organostannane reagent (1.1 eq.) in anhydrous THF, add lithium chloride (LiCl, 3.0 eq.).

  • Degas the solution with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Heat the reaction mixture to 70 °C and stir for 12-24 hours under an argon atmosphere.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF).

  • Stir the mixture vigorously for 1 hour, then filter through Celite.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Stille Mono-Coupling:

EntryOrganostannaneProductYield (%)
1Tributyl(phenyl)stannane3-Bromo-6-phenyl-1,2,4-triazine80
2Tributyl(vinyl)stannane3-Bromo-6-vinyl-1,2,4-triazine75
32-(Tributylstannyl)thiophene3-Bromo-6-(thiophen-2-yl)-1,2,4-triazine88

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a robust and versatile platform for the synthesis of a wide range of novel 3,6-disubstituted 1,2,4-triazine derivatives. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the exploration of this important heterocyclic scaffold. The ability to selectively and sequentially functionalize the C3 and C6 positions opens up vast possibilities for the design and synthesis of new molecules with tailored properties.

References

Application Notes and Protocols: 3,6-Dibromo-1,2,4-triazine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,6-Dibromo-1,2,4-triazine is a versatile heterocyclic scaffold that holds significant potential in the synthesis of novel bioactive molecules. The two bromine atoms at positions 3 and 6 of the triazine ring offer reactive sites for sequential functionalization through various cross-coupling and nucleophilic substitution reactions. This allows for the generation of diverse libraries of 3,6-disubstituted 1,2,4-triazines, a class of compounds that has shown promise in modulating various biological targets. While the literature specifically detailing the use of this compound as a starting material is limited, the reactivity of the analogous 3,6-dichloro-1,2,4-triazine is well-documented and serves as a valuable proxy for outlining synthetic strategies. This document provides an overview of the potential applications of this compound in medicinal chemistry, along with representative experimental protocols for its derivatization and a summary of the biological activities of the resulting compounds.

Data Presentation: Biological Activities of 3,6-Disubstituted 1,2,4-Triazine Derivatives

The following table summarizes the biological activities of various 3,6-disubstituted 1,2,4-triazine derivatives. It is important to note that the synthetic routes to these specific compounds did not necessarily start from this compound, but they represent the therapeutic potential of the 3,6-disubstituted 1,2,4-triazine scaffold.

Compound ID3-Substituent6-SubstituentBiological Target/ActivityPotency (IC₅₀/Kᵢ)Reference
1 AminoPhenylAdenosine A₂A Receptor AntagonistpKᵢ = 6.93[1]
2 Amino2,6-dimethylpyridin-4-ylAdenosine A₂A Receptor Antagonist-[1]
3 MethylthioPhenylc-Met Kinase Inhibitor-
4 HydrazinylPhenylc-Met Kinase Inhibitor-
5 ThiolPhenylc-Met Kinase Inhibitor-
6 Amino(3-chlorophenyl)pyrrolidin-1-ylAntibacterial (S. aureus, M. tuberculosis)-

Experimental Protocols

The following protocols are representative methods for the sequential functionalization of a 3,6-dihalo-1,2,4-triazine core. These can be adapted for this compound to synthesize a variety of 3,6-disubstituted derivatives.

Protocol 1: Monosubstitution via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the selective substitution of one halogen atom with a nucleophile, which is a critical first step in the differential functionalization of the 3,6-dihalo-1,2,4-triazine core. The greater reactivity of the chlorine atom in the analogous 3,6-dichloro-1,2,4-triazine suggests that the bromine atoms in the target compound will also be amenable to displacement.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the nucleophile (1.0-1.2 eq) to the stirred solution.

  • Slowly add DIPEA (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes to an hour, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-substituted-6-bromo-1,2,4-triazine.

Protocol 2: Second Substitution via Suzuki Cross-Coupling

This protocol details the palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at the remaining bromo-position of the mono-substituted intermediate.

Materials:

  • 3-Substituted-6-bromo-1,2,4-triazine (from Protocol 1)

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

  • Solvent mixture (e.g., 1,4-dioxane and water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel suitable for heating (e.g., a sealed tube or a round-bottom flask with a condenser), combine the 3-substituted-6-bromo-1,2,4-triazine (1.0 eq), the boronic acid or ester (1.2 eq), the base (3.0 eq), and the palladium catalyst (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization to yield the final 3,6-disubstituted-1,2,4-triazine product.

Mandatory Visualization

G start This compound step1 Monosubstitution (SNAr) - Nucleophile 1 - Base (e.g., DIPEA) - Solvent (e.g., DCM), 0°C start->step1 intermediate 3-Substituted-6-bromo-1,2,4-triazine step1->intermediate step2 Suzuki Cross-Coupling - Boronic Acid/Ester - Pd Catalyst - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O), Heat intermediate->step2 final_product 3,6-Disubstituted-1,2,4-triazine step2->final_product

Caption: Synthetic workflow for 3,6-disubstituted-1,2,4-triazines.

G adenosine Adenosine a2a_receptor Adenosine A2A Receptor adenosine->a2a_receptor Activates g_protein G Protein (Gs) a2a_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., decreased inflammation, neurotransmission modulation) pka->cellular_response Leads to antagonist 1,2,4-Triazine Derivative (Antagonist) antagonist->a2a_receptor Blocks

Caption: Adenosine A₂A receptor signaling pathway and antagonism.

References

One-Pot Synthesis of 1,2,4-Triazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 1,2,4-triazine derivatives. The 1,2,4-triazine scaffold is a privileged heterocycle in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] One-pot synthesis methodologies offer significant advantages over traditional multi-step approaches by reducing reaction time, minimizing waste, and simplifying purification processes, making them highly attractive for the rapid generation of compound libraries in drug discovery.

Application Notes

One-pot syntheses of 1,2,4-triazine derivatives are versatile and can be achieved through various strategies, including microwave-assisted organic synthesis (MAOS), multi-component reactions (MCRs), and domino annulation reactions.[1][3][4][5] These methods often involve the condensation of 1,2-dicarbonyl compounds with acid hydrazides or amidrazones.

Microwave-Assisted Synthesis: This approach significantly accelerates reaction rates, often reducing reaction times from hours to minutes.[1][6] Microwave irradiation provides rapid and uniform heating, leading to higher yields and cleaner reaction profiles.[6] Solvent-free or "dry media" conditions, often employing solid supports like silica gel, further enhance the green credentials of this method.[4]

Multi-Component Reactions (MCRs): MCRs involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a highly atom-economical fashion. This strategy is particularly powerful for generating molecular diversity. For 1,2,4-triazines, MCRs can involve the reaction of aldehydes, thiourea, and orthoformates, for instance.[7]

Domino Annulation Reactions: These reactions involve a cascade of intramolecular and intermolecular transformations, where the first reaction sets up the functionality for the subsequent cyclization steps. [4+2] domino annulation reactions have been successfully employed for the synthesis of 1,2,4-triazine derivatives from readily available starting materials like ketones, aldehydes, and alkynes.[2][3]

The choice of synthetic strategy often depends on the desired substitution pattern on the 1,2,4-triazine core and the availability of starting materials.

Data Presentation

The following table summarizes quantitative data for selected one-pot syntheses of 1,2,4-triazine derivatives, providing a comparative overview of different methodologies.

EntryReactant 1Reactant 2Reactant 3ConditionsTimeYield (%)Reference
1Fatty Acid Hydrazide1,2-Diketone-Microwave, Solvent-free7-12 minGood[1]
2Amide1,2-DiketoneHydrazine HydrateMicrowave, Solvent-freeShorter than conventionalHigher than conventional[8]
3Aromatic AldehydeThioureaTrimethyl OrthoformateDMF, 80 °C5 h45-87%[7]
4Ketone/AldehydeAlkyne/AlkeneAmidrazoneVariesVariesModerate to High[2][3]
5Acid Hydrazideα-DiketoneAmmonium AcetateMicrowave, Silica Gel, TEAVariesHigh
6BenzilAlkyl/Aryl HydrazidesAmmonium AcetateWeak base catalystVariesGood[4]

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis of 3,5,6-Trisubstituted-1,2,4-triazines

This protocol is based on the microwave-assisted condensation of fatty acid hydrazides and 1,2-dicarbonyl compounds under solvent-free conditions.[1]

Materials:

  • Fatty acid hydrazide (1 mmol)

  • 1,2-Diketone (e.g., benzil) (1 mmol)

  • Solid support (e.g., silica gel)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, thoroughly mix the fatty acid hydrazide (1 mmol) and the 1,2-diketone (1 mmol) with the solid support.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a power level of 60-100% for 7-12 minutes. The optimal time and power may vary depending on the specific substrates and the microwave unit.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Extract the product from the solid support using an appropriate organic solvent (e.g., ethyl acetate).

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 3,5,6-trisubstituted-1,2,4-triazine.

Protocol 2: One-Pot Synthesis of Substituted 1,2,4-triazines via Condensation

This protocol describes the one-pot condensation of amides and 1,2-diketones in the presence of a base, followed by cyclization with hydrazine hydrate.[8]

Materials:

  • Amide (e.g., acetamide) (1 mmol)

  • 1,2-Diketone (e.g., benzil) (1 mmol)

  • Base (e.g., sodium tertiarybutoxide)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the amide (1 mmol) and the 1,2-diketone (1 mmol) in a suitable solvent.

  • Add the base and stir the mixture at room temperature until a jelly-like mass is formed, indicating the formation of the N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate.

  • Add ethanol to dissolve the intermediate.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture at reflux for 2.5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_processing Work-up & Purification cluster_end Final Product A Reactant A (e.g., 1,2-Diketone) D Mix & React (Conventional Heating or Microwave Irradiation) A->D B Reactant B (e.g., Acid Hydrazide) B->D C Reactant C (Optional, e.g., Amine) C->D E Quenching/ Extraction D->E F Solvent Removal E->F G Purification (Chromatography/ Recrystallization) F->G H 1,2,4-Triazine Derivative G->H

Caption: General workflow for the one-pot synthesis of 1,2,4-triazine derivatives.

microwave_synthesis start Mix Reactants (1,2-Diketone, Acid Hydrazide) & Solid Support mw Microwave Irradiation (Controlled Power & Time) start->mw workup Extraction with Organic Solvent mw->workup purify Purification (Column Chromatography or Recrystallization) workup->purify product Pure 1,2,4-Triazine Derivative purify->product

Caption: Workflow for microwave-assisted one-pot synthesis of 1,2,4-triazines.

MCR_synthesis A Aldehyde Reaction One-Pot Reaction A->Reaction B Thiourea B->Reaction C Orthoformate C->Reaction Product 1,2,4-Triazine Derivative Reaction->Product

Caption: A multi-component reaction (MCR) approach to 1,2,4-triazine derivatives.

References

Application Notes and Protocols for the Solid-Phase Synthesis of 1,2,4-Triazin-3-ones

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,4-triazin-3-one scaffold is a significant heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including potential as anticancer, antiviral, and antibacterial agents.[1] Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of these compounds for drug discovery and lead optimization. This document provides detailed protocols and application notes for the solid-phase synthesis of 1,6-disubstituted-1,2,4-triazin-3-ones, primarily based on a method utilizing p-methylbenzhydrylamine (MBHA) resin.[1]

I. General Synthesis Strategy

The solid-phase synthesis of 1,6-disubstituted-1,2,4-triazin-3-ones on MBHA resin involves a multi-step sequence starting from a resin-bound amino acid. The key steps include N-alkylation to introduce diversity at the N-1 position, conversion of the amino group to a hydrazine, and subsequent cyclization to form the triazinone ring, followed by cleavage from the solid support.

A schematic representation of the overall workflow is provided below:

Solid_Phase_Synthesis Resin MBHA Resin AminoAcidCoupling Boc-Amino Acid Coupling (DIC/HOBt) Resin->AminoAcidCoupling ResinBoundAA Resin-Bound Amino Acid AminoAcidCoupling->ResinBoundAA BocDeprotection Boc Deprotection (55% TFA/DCM) ResinBoundAA->BocDeprotection FreeAmine Resin-Bound Free Amine BocDeprotection->FreeAmine ReductiveAlkylation Reductive Alkylation FreeAmine->ReductiveAlkylation SecondaryAmine Resin-Bound Secondary Amine ReductiveAlkylation->SecondaryAmine Nitrosation Nitrosation (tert-Butyl nitrite) SecondaryAmine->Nitrosation NitrosoCompound Resin-Bound Nitroso Compound Nitrosation->NitrosoCompound TritylProtection Trityl Protection NitrosoCompound->TritylProtection ProtectedNitroso Trityl-Protected Nitroso Compound TritylProtection->ProtectedNitroso Reduction Reduction (BH3/THF) ProtectedNitroso->Reduction Hydrazine Resin-Bound Hydrazine Reduction->Hydrazine TritylDeprotection Trityl Deprotection (2% TFA/DCM) Hydrazine->TritylDeprotection FreeHydrazine Resin-Bound Free Hydrazine TritylDeprotection->FreeHydrazine Cyclization Cyclization (CDI) FreeHydrazine->Cyclization ResinBoundTriazinone Resin-Bound 1,2,4-Triazin-3-one Cyclization->ResinBoundTriazinone Cleavage Cleavage (HF/anisole) ResinBoundTriazinone->Cleavage FinalProduct 1,6-Disubstituted 1,2,4-Triazin-3-one Cleavage->FinalProduct

Caption: Workflow for the solid-phase synthesis of 1,2,4-triazin-3-ones.

II. Experimental Protocols

The following protocols are adapted from the parallel synthesis of 1,6-disubstituted-1,2,4-triazin-3-ones.[1]

A. Materials and Reagents
  • p-Methylbenzhydrylamine (MBHA) resin (1.1 meq/g)

  • Boc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • tert-Butyl nitrite

  • Borane tetrahydrofuran complex (BH3/THF)

  • Piperidine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous hydrogen fluoride (HF)

  • Anisole

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

B. Step-by-Step Synthesis Protocol
  • Resin Preparation and Amino Acid Coupling:

    • Place 100 mg of MBHA resin (0.11 mmol) into a polypropylene mesh packet.

    • Neutralize the resin with 5% DIEA in DCM.

    • Couple the Boc-amino acid (6.0 equiv) to the resin using DIC (6.0 equiv) and HOBt (6.0 equiv) in DMF at room temperature for 2 hours.

    • Wash the resin with DMF (2x), DCM (4x), and MeOH (2x).

  • Boc-Deprotection:

    • Remove the Boc protecting group by treating the resin with 55% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (2x) and neutralize with 5% DIEA in DCM.

  • Reductive Alkylation (Introduction of N-1 Diversity):

    • Perform reductive alkylation according to standard procedures to introduce the desired substituent at the N-1 position.

  • Nitrosation:

    • React the resin-bound secondary amine with tert-butyl nitrite to form the corresponding nitroso compound.

  • Trityl Protection and Reduction to Hydrazine:

    • Protect the nitroso compound with a trityl group.

    • Reduce the protected nitroso compound with BH3/THF at 60°C for four days, followed by treatment with piperidine at 60°C for one day to yield the resin-bound hydrazine.[1]

    • Wash the resin with DMF (2x), DCM (4x), and MeOH (2x).

  • Trityl-Deprotection:

    • Remove the trityl group by treating the resin with 2% TFA in DCM (3 x 10 minutes).

  • Cyclization to form the 1,2,4-Triazin-3-one Ring:

    • Cyclize the resin-bound hydrazine by reacting with 1,1'-carbonyldiimidazole (6 equiv) in DCM.

  • Cleavage and Product Isolation:

    • Cleave the final product from the resin using anhydrous HF with 0.5% anisole as a scavenger at 0°C for 1.5 hours.

    • Extract the product with 95% acetic acid in water.

    • Lyophilize the extract to obtain the crude 1,6-disubstituted-1,2,4-triazin-3-one.

    • Purify the crude product by preparative HPLC.

III. Data Presentation

The following table summarizes representative yields and purities for a selection of synthesized 1,6-disubstituted-1,2,4-triazin-3-ones, as reported in the literature.

CompoundR1 SubstituentR2 SubstituentOverall Yield (%)Purity (%)
9a HH75>95
9b HCH372>95
9c HPh68>95
9d CH3H70>95
9e CH3CH365>95
9f CH3Ph62>95
9g PhH63>95
9h PhCH360>95
9i PhPh58>95
9'a HH78>95
9'b HCH375>95
9'c HPh70>95
9'd CH3H72>95
9'e CH3CH368>95

Data adapted from the parallel solid-phase synthesis of 1,6-disubstituted-1,2,4-triazin-3-ones.

IV. Key Reaction Pathway

The formation of the 1,2,4-triazin-3-one ring on the solid support is a critical step in the synthesis. The following diagram illustrates the key chemical transformations from the resin-bound secondary amine to the final cleaved product.

Reaction_Pathway SecondaryAmine Resin-Bound Secondary Amine NitrosoCompound Resin-Bound Nitroso Compound SecondaryAmine->NitrosoCompound Nitrosation Nitrosation tert-Butyl nitrite Hydrazine Resin-Bound Hydrazine NitrosoCompound->Hydrazine Reduction Reduction BH3/THF ResinBoundTriazinone Resin-Bound 1,2,4-Triazin-3-one Hydrazine->ResinBoundTriazinone Cyclization Cyclization CDI FinalProduct Final Product ResinBoundTriazinone->FinalProduct Cleavage Cleavage HF/anisole

Caption: Key reaction steps in the 1,2,4-triazin-3-one synthesis.

V. Alternative Resins and Strategies

While the protocol described utilizes MBHA resin, other solid supports can be employed in solid-phase synthesis.

  • Wang Resin: A popular choice for Fmoc-based peptide synthesis, Wang resin is an acid-labile resin from which peptides can be cleaved using trifluoroacetic acid (TFA).[2][3] Its use in the synthesis of small molecules is also common.[2][3] Pre-loaded Wang resins with the first amino acid are commercially available and can streamline the initial steps of the synthesis.[4]

  • Traceless Linkers: For applications where no trace of the linker is desired in the final product, a traceless linker strategy can be employed.[5][6] This approach involves the cleavage step being an integral part of the formation of the target molecule's core structure.

VI. Conclusion

The solid-phase synthesis of 1,2,4-triazin-3-ones provides an efficient and versatile method for the generation of libraries of these important heterocyclic compounds.[1][7] The protocol outlined above, along with the potential for variation in solid supports and linkers, offers a robust platform for researchers in drug discovery and medicinal chemistry. Careful optimization of each step is crucial for achieving high yields and purities of the final products.

References

The Versatile Building Block: Application Notes for 3,6-Dibromo-1,2,4-triazine in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dibromo-1,2,4-triazine is a halogenated heterocyclic compound that has emerged as a versatile building block in the design and synthesis of advanced materials. Its unique electronic properties, characterized by an electron-deficient triazine core, and the presence of two reactive bromine atoms, make it an attractive precursor for a variety of functional materials. The bromine atoms can be readily substituted through cross-coupling reactions, allowing for the introduction of a wide range of functional groups and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel materials for applications in organic electronics, porous materials, and dye-sensitized solar cells.

Key Applications and Synthetic Pathways

The primary utility of this compound in materials science lies in its ability to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions enable the formation of carbon-carbon bonds, facilitating the synthesis of conjugated polymers, covalent organic frameworks (COFs), and functional dyes.

A generalized synthetic workflow for the functionalization of this compound is depicted below. This pathway highlights the sequential or simultaneous substitution of the bromine atoms to introduce desired functionalities.

G A This compound B Suzuki or Stille Coupling (Mono-substitution) A->B Ar-B(OH)2 or Ar-Sn(R)3 Pd catalyst, Base D Suzuki or Stille Coupling (Di-substitution) A->D 2 eq. Ar-B(OH)2 or Ar-Sn(R)3 Pd catalyst, Base C 3-Bromo-6-(aryl)-1,2,4-triazine B->C C->D Ar'-B(OH)2 or Ar'-Sn(R)3 Pd catalyst, Base E 3,6-Di(aryl)-1,2,4-triazine D->E F Functional Materials (Polymers, COFs, Dyes) E->F Further processing

Caption: General synthetic routes for functionalizing this compound.

Application in Covalent Organic Frameworks (COFs)

Triazine-based COFs are a class of porous crystalline polymers with applications in gas storage, separation, and catalysis.[1][2][3][4] The electron-deficient nature of the triazine ring can enhance the stability and functionality of the resulting framework. While direct use of this compound in COF synthesis is an emerging area, its derivatives are key components. The bromo- a functionality serves as a reactive handle to create larger, functionalized monomers suitable for COF synthesis.

Experimental Protocol: Synthesis of a Triazine-based COF Monomer (Conceptual)

This protocol outlines a conceptual synthesis of a diamine-functionalized 3,6-diaryl-1,2,4-triazine monomer, which can then be used in COF synthesis.

Step 1: Suzuki-Miyaura Di-substitution of this compound

  • To a solution of this compound (1.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (20 mL), add (4-aminophenyl)boronic acid (2.2 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Degas the mixture by bubbling with argon for 20 minutes.

  • Heat the reaction mixture at 90 °C for 24 hours under an argon atmosphere.

  • After cooling to room temperature, extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3,6-bis(4-aminophenyl)-1,2,4-triazine monomer.

Step 2: COF Synthesis via Schiff Base Condensation

  • In a Pyrex tube, combine the synthesized diamine monomer (0.5 mmol) and a dialdehyde linker (e.g., terephthalaldehyde, 0.75 mmol).

  • Add a mixture of mesitylene and 1,4-dioxane (1:1 v/v, 2 mL) followed by 6M aqueous acetic acid (0.2 mL).

  • Flash freeze the tube in liquid nitrogen, evacuate to high vacuum, and flame seal.

  • Heat the sealed tube at 120 °C for 3 days.

  • After cooling, collect the precipitated solid by filtration and wash with anhydrous acetone and tetrahydrofuran.

  • Dry the resulting COF powder under vacuum at 150 °C overnight.

The logical workflow for the synthesis of a triazine-based COF is illustrated below.

G A This compound B Suzuki Coupling with (4-aminophenyl)boronic acid A->B C 3,6-bis(4-aminophenyl)-1,2,4-triazine (Diamine Monomer) B->C D Schiff Base Condensation with Dialdehyde Linker C->D E Triazine-based Covalent Organic Framework (COF) D->E

Caption: Workflow for the synthesis of a triazine-based COF.

Application in Dye-Sensitized Solar Cells (DSSCs)

Triazine derivatives are utilized as components in organic dyes for DSSCs due to their ability to act as electron-accepting units and to tune the photophysical and electrochemical properties of the dye.[5][6] The 3,6-disubstituted-1,2,4-triazine core can be incorporated as a π-bridge or an acceptor moiety in donor-π-acceptor (D-π-A) sensitizers.

Experimental Protocol: Synthesis of a Triazine-based Dye for DSSCs (Conceptual)

This protocol describes a conceptual synthesis of a D-π-A dye where the 3,6-di-substituted-1,2,4-triazine acts as the π-bridge.

  • Mono-substitution of this compound: React this compound with one equivalent of a donor-functionalized arylboronic acid (e.g., containing a triphenylamine unit) under Suzuki-Miyaura conditions to yield a mono-substituted intermediate.

  • Second Suzuki-Miyaura Coupling: React the mono-substituted intermediate with an acceptor-functionalized arylboronic acid (e.g., containing a cyanoacrylic acid anchoring group) to obtain the final D-π-A dye.

  • Purification: Purify the final product using column chromatography and characterize using NMR, mass spectrometry, and UV-Vis spectroscopy.

The relationship between the components of a triazine-based D-π-A dye is shown in the following diagram.

G Donor Electron Donor (e.g., Triphenylamine) PiBridge π-Bridge (3,6-Diaryl-1,2,4-triazine) Donor->PiBridge C-C bond Acceptor Electron Acceptor/Anchor (e.g., Cyanoacrylic Acid) PiBridge->Acceptor C-C bond

Caption: Structure of a triazine-based D-π-A dye.

Quantitative Data Summary

The following table summarizes key quantitative data for materials derived from triazine precursors, providing a comparative overview of their performance characteristics.

Material TypePrecursorPropertyValueReference
Covalent Organic Framework2,4,6-tris(p-formylphenoxy)-1,3,5-triazineBET Surface Area279.5 m²/g[1]
Covalent Organic FrameworkMelamine and 1,4-piperazinedicarboxaldehydeBET Surface Area945 m²/g[3]
Dye-Sensitized Solar CellTriazine-bridged Porphyrin-Porphyrin DyadPower Conversion Efficiency (PCE)4.46%[5]

Conclusion

This compound is a highly valuable and versatile precursor for the development of a wide array of functional materials. Its predictable reactivity in cross-coupling reactions allows for the systematic design and synthesis of complex architectures with tailored properties. The application notes and protocols provided herein serve as a foundation for researchers to explore the potential of this building block in creating next-generation materials for electronics, energy, and environmental applications. Further research into the direct polymerization and functionalization of this compound is anticipated to unlock even more exciting possibilities in materials science.

References

Troubleshooting & Optimization

Optimizing Suzuki Coupling for 3,6-Dibromo-1,2,4-triazine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Suzuki coupling reactions for the electron-deficient substrate, 3,6-Dibromo-1,2,4-triazine. The information is presented in a question-and-answer format to directly address common challenges and provide actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing Suzuki coupling with this compound?

A1: The primary challenges stem from the electron-deficient nature of the 1,2,4-triazine ring. This can lead to several issues:

  • Sluggish or incomplete reactions: The electron-withdrawing character of the triazine core can deactivate the C-Br bonds towards oxidative addition to the palladium catalyst.

  • Side reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid can be significant, especially under harsh reaction conditions.

  • Selectivity: Achieving selective mono-arylation versus di-arylation can be challenging and is highly dependent on the reaction conditions.

  • Catalyst deactivation: The nitrogen atoms in the triazine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.

Q2: How do I choose the right palladium catalyst and ligand?

A2: Catalyst and ligand selection is critical for a successful Suzuki coupling with this substrate. Electron-rich and sterically bulky phosphine ligands are generally recommended to enhance the rate of both oxidative addition and reductive elimination. N-heterocyclic carbene (NHC) ligands are also a good option due to their strong σ-donating ability and thermal stability.[1]

Q3: Which base and solvent system should I start with?

A3: A common starting point is a moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a polar aprotic solvent such as 1,4-dioxane or DMF, often with a small amount of water.[2][3] The choice of base can significantly influence the reaction outcome, and screening different bases is often necessary.

Q4: How can I control the selectivity between mono- and di-arylation?

A4: Achieving selective mono-arylation typically involves using a stoichiometric amount (or a slight excess) of the boronic acid relative to the this compound. Lower reaction temperatures and shorter reaction times can also favor the mono-substituted product. For di-arylation, a larger excess of the boronic acid (typically 2.2-3.0 equivalents) and longer reaction times are necessary.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Inactive Catalyst Ensure your palladium source and ligand are of high quality and properly stored. Consider using a pre-formed catalyst complex. For challenging substrates, more active catalysts like those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be required.[1]
Insufficiently Strong Base The basicity is crucial for the transmetalation step. If using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[2]
Low Reaction Temperature Due to the electron-deficient nature of the triazine, higher temperatures may be needed to drive the reaction to completion. A typical starting point is 80-100 °C.
Poor Solubility Ensure all reactants are soluble in the chosen solvent system. If solubility is an issue, consider switching to a different solvent like DMF or using a co-solvent system.
Problem 2: Formation of Significant Side Products (Homocoupling, Protodeboronation)
Possible Cause Suggested Solution
Decomposition of Boronic Acid Boronic acids can be prone to hydrolysis and homocoupling, especially at high temperatures and in the presence of oxygen.[3] Ensure your reaction is thoroughly degassed and run under an inert atmosphere (e.g., Argon or Nitrogen). Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate these side reactions.
Reaction Conditions are Too Harsh High temperatures and prolonged reaction times can favor side reactions. Try lowering the reaction temperature or monitoring the reaction closely and stopping it once the desired product is formed.
Presence of Oxygen Oxygen can promote the homocoupling of boronic acids.[3] It is critical to properly degas the reaction mixture and maintain an inert atmosphere throughout the experiment.
Problem 3: Poor Selectivity (Mixture of Mono- and Di-substituted Products)
Possible Cause Suggested Solution
Incorrect Stoichiometry of Boronic Acid For mono-arylation, use 1.0-1.2 equivalents of the boronic acid. For di-arylation, use at least 2.2 equivalents. Carefully measure your reagents.
Reaction Time and Temperature For mono-arylation, shorter reaction times and lower temperatures are generally preferred. Monitor the reaction by TLC or LC-MS to determine the optimal stopping point. For di-arylation, longer reaction times and potentially higher temperatures may be necessary.
Ligand Effects The choice of ligand can influence selectivity. Screening different ligands may be necessary to find one that favors your desired product.

Experimental Protocols

The following are generalized starting protocols for the mono- and di-arylation of this compound. Note: These are starting points and may require optimization for your specific arylboronic acid.

Protocol 1: General Procedure for Mono-arylation
  • To a dry reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and ligand if required.

  • Seal the vial and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Di-arylation
  • To a dry reaction vial, add this compound (1.0 eq.), the arylboronic acid (2.5 eq.), and the base (e.g., K₃PO₄, 4.0 eq.).

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 0.10 eq.).

  • Seal the vial and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., DMF/water 5:1) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Follow steps 6-8 from Protocol 1 for workup and purification.

Data Presentation

The following tables provide a summary of typical starting conditions for optimization. The yields are illustrative and will vary depending on the specific boronic acid used.

Table 1: Starting Conditions for Mono-Arylation of this compound
Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Expected Major Product
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)902-4Mono-arylated
Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (2)Toluene1001-3Mono-arylated
PdCl₂(dppf) (5)-Cs₂CO₃ (2)DMF803-6Mono-arylated
Table 2: Starting Conditions for Di-Arylation of this compound
Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Expected Major Product
Pd(PPh₃)₄ (10)-K₂CO₃ (4)Dioxane/H₂O (4:1)10012-24Di-arylated
Pd₂(dba)₃ (5)XPhos (10)K₃PO₄ (4)Dioxane1108-16Di-arylated
PdCl₂(dppf) (10)-Cs₂CO₃ (4)DMF10012-24Di-arylated

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the Suzuki coupling of this compound.

experimental_workflow reagents 1. Reagent Preparation (this compound, Boronic Acid, Base, Catalyst, Ligand) setup 2. Reaction Setup (Dry Glassware, Inert Atmosphere) reagents->setup solvent 3. Add Degassed Solvent setup->solvent reaction 4. Heating & Stirring solvent->reaction monitoring 5. Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup 6. Workup (Quench, Extract, Wash, Dry) monitoring->workup Reaction Complete purification 7. Purification (Column Chromatography) workup->purification analysis 8. Product Analysis (NMR, MS) purification->analysis

Figure 1. General experimental workflow for Suzuki coupling.

troubleshooting_suzuki start Start: Low Yield or No Reaction check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Inertness, Degassing) start->check_conditions side_products Issue: Side Products (Homocoupling, Deboron.) start->side_products Side Products Observed increase_temp Increase Temperature check_reagents->increase_temp Reagents OK check_conditions->increase_temp Conditions OK change_base Change to Stronger Base (K₃PO₄, Cs₂CO₃) increase_temp->change_base No Improvement change_catalyst Change Catalyst/Ligand (e.g., SPhos, XPhos, NHC) change_base->change_catalyst No Improvement change_solvent Change Solvent (e.g., DMF, Toluene) change_catalyst->change_solvent No Improvement optimize_time_temp Optimize Time & Temp (Lower Temp, Shorter Time) side_products->optimize_time_temp use_boronic_ester Use Boronic Ester side_products->use_boronic_ester

Figure 2. Troubleshooting decision tree for Suzuki coupling.

References

Common side reactions in the synthesis of 3,6-disubstituted 1,2,4-triazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-disubstituted 1,2,4-triazines. Our aim is to help you navigate common challenges and side reactions encountered during your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 3,6-disubstituted 1,2,4-triazines, providing potential causes and actionable solutions.

Issue 1: Formation of a Mixture of Regioisomers

When using an unsymmetrical α-dicarbonyl compound, the formation of two regioisomeric 1,2,4-triazines is a common side reaction. This occurs because the amidrazone can react with either of the two non-equivalent carbonyl groups.

  • Question: My reaction with an unsymmetrical α-dicarbonyl is producing a mixture of 3,5- and 3,6-disubstituted 1,2,4-triazines. How can I control the regioselectivity?

  • Answer: The regioselectivity of the condensation reaction is influenced by the electronic and steric properties of the substituents on the α-dicarbonyl compound, as well as the reaction conditions.

    • Electronic Effects: The more electrophilic carbonyl group will preferentially react with the terminal nitrogen atom of the amidrazone. Electron-withdrawing groups will increase the electrophilicity of the adjacent carbonyl carbon.

    • Steric Hindrance: Bulky substituents near a carbonyl group can hinder the approach of the amidrazone, favoring reaction at the less sterically hindered carbonyl.

    • pH Control: The pH of the reaction medium can influence the protonation state of the amidrazone and the dicarbonyl compound, thereby affecting the reaction rate and regioselectivity. Careful control of pH, often in the weakly acidic to neutral range, is recommended.

    • Solvent and Temperature: The choice of solvent and reaction temperature can also play a role. Experimenting with different solvents (e.g., ethanol, acetic acid) and temperatures may help to favor the formation of one isomer over the other.

Issue 2: Low Yield of the Desired 1,2,4-Triazine

Low yields can be attributed to a variety of factors, from incomplete reactions to the formation of multiple byproducts.

  • Question: I am getting a low yield of my target 3,6-disubstituted 1,2,4-triazine. What are the possible reasons and how can I improve the yield?

  • Answer:

    • Incomplete Reaction: Ensure that the reaction has gone to completion by monitoring it using an appropriate technique (e.g., TLC, LC-MS). If the reaction is stalling, consider increasing the reaction time or temperature.

    • Side Reactions of the Amidrazone: Amidrazones can be unstable and may undergo self-condensation or decomposition, especially at elevated temperatures or in the presence of strong acids or bases. It is often advisable to use freshly prepared amidrazones.

    • Hydrolysis: The 1,2,4-triazine ring can be susceptible to hydrolysis under certain conditions, leading to ring-opening and the formation of various degradation products. Ensure that the work-up and purification steps are performed under anhydrous conditions where possible.

    • Suboptimal Reaction Conditions: The yield of the desired triazine is highly dependent on the reaction conditions. A systematic optimization of parameters such as solvent, temperature, reaction time, and catalyst (if any) is recommended. Microwave-assisted synthesis has been reported to improve yields and reduce reaction times in some cases.[1]

Issue 3: Difficulty in Product Purification

The presence of closely related side products, such as regioisomers, can make the purification of the desired 3,6-disubstituted 1,2,4-triazine challenging.

  • Question: I am having trouble separating my desired product from impurities, particularly the other regioisomer. What purification techniques are most effective?

  • Answer:

    • Chromatography: Column chromatography on silica gel is the most common method for separating regioisomers. The choice of eluent system is critical and may require careful optimization. Sometimes, a gradient elution is necessary to achieve good separation.

    • Recrystallization: If the desired isomer is a solid and has a significantly different solubility profile from the impurities, recrystallization from a suitable solvent system can be an effective purification method.

    • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be a powerful tool to isolate the pure isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3,6-disubstituted 1,2,4-triazines and what are the key starting materials?

A1: The most prevalent and versatile method for the synthesis of 3,6-disubstituted 1,2,4-triazines is the condensation of an amidrazone with an α-dicarbonyl compound (also known as a 1,2-dicarbonyl compound). The amidrazone provides the N1, N2, and C3 atoms of the triazine ring, while the α-dicarbonyl compound provides the C5, C6, and N4 atoms.

Q2: What are the most common side reactions to be aware of?

A2: The most frequently encountered side reaction is the formation of regioisomers when an unsymmetrical α-dicarbonyl is used. Other potential side reactions include the self-condensation of the amidrazone , hydrolysis of the triazine ring , and reactions involving functional groups present on the substituents.

Q3: How can I confirm the structure of my synthesized 3,6-disubstituted 1,2,4-triazine and differentiate it from the 3,5-disubstituted isomer?

A3: A combination of spectroscopic techniques is essential for structure elucidation.

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the protons and carbons on the triazine ring and its substituents can help distinguish between isomers. For example, the chemical shift of the proton at the 5- or 6-position of the triazine ring can be indicative of the substitution pattern.[2]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the product.

  • X-ray Crystallography: In cases where NMR data is ambiguous, single-crystal X-ray diffraction provides definitive structural confirmation.

Data Presentation

The following table summarizes the influence of substituents on the regioselectivity of the reaction between benzamidrazone and various unsymmetrical 1,2-dicarbonyl compounds.

α-Dicarbonyl Compound (R1-CO-CO-R2)R1R2Product Ratio (3-Ph, 6-R1 : 3-Ph, 6-R2)Reference
PhenylglyoxalPhenylHMajor: 3,6-diphenyl-1,2,4-triazineGeneral Knowledge
1-Phenyl-1,2-propanedionePhenylMethylMixture of regioisomers[1]
1-(4-Nitrophenyl)-1,2-ethanedione4-NitrophenylHMajor: 3-Phenyl-6-(4-nitrophenyl)-1,2,4-triazineGeneral Knowledge

Note: The exact ratios can vary depending on the specific reaction conditions.

Experimental Protocols

General Procedure for the Synthesis of 3,6-Disubstituted 1,2,4-triazines

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve the α-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).

  • Add the amidrazone (1.0 - 1.2 eq) to the solution.

  • Heat the reaction mixture to reflux for a period of 2-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3,6-disubstituted 1,2,4-triazine.

Visualizations

Reaction_Pathway cluster_products Products Amidrazone Amidrazone (R1-C(=NH)NHNH2) Isomer1 3-R1, 6-R2, 5-R3-1,2,4-triazine (Desired Product) Amidrazone->Isomer1 Attack at Cα Isomer2 3-R1, 6-R3, 5-R2-1,2,4-triazine (Regioisomeric Side Product) Amidrazone->Isomer2 Attack at Cβ Dicarbonyl Unsymmetrical α-Dicarbonyl (R2-CO-CO-R3) Dicarbonyl->Isomer1 Dicarbonyl->Isomer2

Caption: Formation of regioisomers in the synthesis of 3,6-disubstituted 1,2,4-triazines.

Troubleshooting_Workflow Start Low Yield of Desired Product Check_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Optimize_Conditions Optimize Reaction Conditions (Time, Temperature, Solvent) Incomplete->Optimize_Conditions Yes Check_Byproducts Analyze for Byproducts (NMR, MS) Incomplete->Check_Byproducts No Isomers Regioisomers Formed? Check_Byproducts->Isomers Modify_Substrates Modify Substrates to Influence Selectivity Isomers->Modify_Substrates Yes Other_Byproducts Other Byproducts? Isomers->Other_Byproducts No Purification_Strategy Develop Purification Strategy (Chromatography, Recrystallization) Other_Byproducts->Purification_Strategy Yes Hydrolysis Hydrolysis Products? Other_Byproducts->Hydrolysis Check for Anhydrous_Conditions Use Anhydrous Conditions Hydrolysis->Anhydrous_Conditions Yes

Caption: Troubleshooting workflow for low yields in 1,2,4-triazine synthesis.

References

Technical Support Center: Cross-Coupling Reactions with 3,6-Dibromo-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cross-coupling reactions with 3,6-dibromo-1,2,4-triazine.

General Troubleshooting

Q1: My cross-coupling reaction with this compound is giving a low yield. What are the first steps to troubleshoot this?

A low yield in cross-coupling reactions can stem from several factors. A systematic approach to troubleshooting is recommended. Start by verifying the quality and purity of your starting materials and reagents. Ensure that your solvent is anhydrous and the reaction is performed under an inert atmosphere, as oxygen can lead to side reactions like homocoupling. The choice of palladium source, ligand, and base are critical and highly interdependent. Small variations in these components can significantly impact the reaction outcome. It is often beneficial to screen a small matrix of conditions, varying the ligand, base, and solvent to identify a more optimal system for your specific substrates.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents check_conditions Ensure Anhydrous & Inert Conditions check_reagents->check_conditions screen_catalyst Screen Catalyst System (Pd Source, Ligand) check_conditions->screen_catalyst screen_base Screen Different Bases screen_catalyst->screen_base screen_solvent Screen Solvents screen_base->screen_solvent optimize_temp Optimize Reaction Temperature screen_solvent->optimize_temp check_side_products Analyze for Side Products (e.g., Homocoupling, Debromination) optimize_temp->check_side_products success Improved Yield check_side_products->success Identify & Mitigate

A stepwise approach to troubleshooting low yields.

Suzuki-Miyaura Coupling

FAQs

Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this?

Homocoupling is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen. Ensure your reaction setup is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that your solvents are properly degassed. Lowering the reaction temperature or reducing the catalyst loading can sometimes disfavor the homocoupling pathway. Additionally, using a weaker base may also help mitigate this side reaction.

Q3: My reaction is stalling, and I see the formation of palladium black. What is happening and how can I prevent it?

The formation of palladium black indicates the precipitation of palladium(0) from the catalytic cycle, leading to catalyst deactivation. This can be caused by high temperatures, incorrect ligand-to-metal ratios, or the use of a ligand that does not sufficiently stabilize the palladium catalyst. Consider using more robust phosphine ligands, such as biarylphosphines (e.g., XPhos, SPhos), which are known to stabilize palladium complexes and promote efficient catalysis. Lowering the reaction temperature might also prevent catalyst decomposition.

Q4: I am trying to perform a selective mono-arylation on this compound. What conditions should I start with?

Achieving selective mono-substitution on a dihalogenated heterocycle can be challenging. The relative reactivity of the C3 and C6 positions on the 1,2,4-triazine ring will influence the outcome. Generally, using a stoichiometric amount (or a slight excess) of the boronic acid and carefully controlling the reaction time and temperature can favor mono-arylation. It is advisable to monitor the reaction closely by TLC or LC-MS to stop it once the desired mono-substituted product is maximized.

Data Presentation: Analogous Suzuki-Miyaura Coupling Conditions

The following table summarizes analogous conditions for Suzuki-Miyaura coupling of dihalogenated heterocycles, which can serve as a starting point for optimizing reactions with this compound.

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Notes
Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O9075-90A classic catalyst system, good for initial screening.
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane10085-95Biarylphosphine ligands often give higher yields.
Pd(OAc)₂ (3)XPhos (6)Cs₂CO₃THF/H₂O8080-92Often effective for challenging substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq. for mono-substitution, 2.2 eq. for di-substitution), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if separate).

  • Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

FAQs

Q5: My Sonogashira coupling is giving low yields and a lot of alkyne homocoupling (Glaser coupling). What can I do?

Alkyne homocoupling is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[1] To minimize this, ensure your reaction is run under strictly anaerobic conditions. Using a copper-free Sonogashira protocol can also eliminate this side reaction. Additionally, using an excess of the terminal alkyne can sometimes favor the cross-coupling product.

Q6: The reaction is sluggish and does not go to completion. How can I improve the reaction rate?

A sluggish reaction can be due to an inefficient catalyst system or suboptimal reaction conditions. Ensure that your palladium and copper catalysts are active. The choice of base is also crucial; an amine base like triethylamine or diisopropylamine is commonly used. Increasing the reaction temperature may also improve the rate, but be cautious of potential side reactions and catalyst decomposition. For electron-deficient heterocycles like 1,2,4-triazines, a more electron-rich phosphine ligand might be beneficial.

Data Presentation: Analogous Sonogashira Coupling Conditions

The following table presents analogous conditions for Sonogashira coupling of bromo-substituted heterocycles.

Pd Catalyst (mol%)Cu Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)-Et₃NTHF6070-85
Pd(PPh₃)₄ (3)CuI (5)-DIPAToluene8075-90
Pd(OAc)₂ (2)-XPhos (4)Cs₂CO₃1,4-Dioxane9080-95
Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a dried Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 eq.).

  • Add the terminal alkyne (1.2 eq. for mono-substitution, 2.5 eq. for di-substitution) dropwise.

  • Stir the reaction at the desired temperature (e.g., 60 °C) until completion.

  • After cooling, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination

FAQs

Q7: I am attempting a Buchwald-Hartwig amination and observe hydrodebromination of the starting material. How can I avoid this?

Hydrodebromination is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can be more prevalent with electron-deficient heterocycles. Using a bulkier ligand, such as BrettPhos or RuPhos, can often suppress this side reaction by favoring the desired C-N bond formation.[2] Additionally, using a weaker base or a lower reaction temperature might also reduce the extent of hydrodebromination.

Q8: The reaction with my primary amine is giving a mixture of mono- and di-arylated products. How can I favor the mono-arylated product?

Controlling the selectivity with primary amines can be challenging. Using a bulky ligand can sterically hinder the second arylation. Carefully controlling the stoichiometry of the amine (using a slight excess) and monitoring the reaction progress to stop it at the optimal time are crucial for maximizing the yield of the mono-arylated product.

Data Presentation: Analogous Buchwald-Hartwig Amination Conditions
Pd Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃ (2)BINAP (4)NaOtBuToluene10070-85
Pd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH9080-95
G3-XPhos (2)-LHMDSTHF8085-98
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • To a dried Schlenk flask, add the palladium precatalyst (e.g., G3-XPhos, 2 mol%) and the base (e.g., LHMDS, 1.5 eq.).

  • Evacuate and backfill the flask with an inert gas.

  • Add a solution of this compound (1.0 eq.) and the amine (1.2 eq.) in an anhydrous, degassed solvent (e.g., THF).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed.

  • Cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Stille Coupling

FAQs

Q9: My Stille coupling reaction is not proceeding. What are some common reasons for failure?

Stille couplings can be sensitive to the purity of the organostannane reagent. Ensure it is free from impurities that could poison the catalyst. The choice of ligand is also critical; electron-rich and bulky phosphine ligands often accelerate the reaction.[3] Additives like CuI can sometimes significantly increase the reaction rate. Also, verify that your palladium catalyst is active.

Q10: I have difficulty removing the tin byproducts from my reaction mixture. What are some effective purification strategies?

The removal of tin byproducts is a common challenge in Stille couplings.[3] One effective method is to treat the crude reaction mixture with a saturated aqueous solution of KF. This will precipitate the tin as insoluble tin fluorides, which can then be removed by filtration. Alternatively, column chromatography on silica gel with a solvent system containing a small amount of triethylamine can help in separating the product from the tin residues.

Data Presentation: Analogous Stille Coupling Conditions
Pd Catalyst (mol%)Ligand (mol%)AdditiveSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄ (5)--Toluene11065-80
Pd₂(dba)₃ (2.5)P(2-furyl)₃ (10)CuI (10)DMF9075-90
PdCl₂(PPh₃)₂ (3)-LiClTHF7070-85
Experimental Protocol: General Procedure for Stille Coupling
  • In a dried Schlenk flask, dissolve this compound (1.0 eq.) and the organostannane reagent (1.1 eq. for mono-substitution, 2.2 eq. for di-substitution) in an anhydrous, degassed solvent (e.g., toluene).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additives (e.g., CuI).

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction and dilute with an organic solvent.

  • Treat the mixture with an aqueous solution of KF to precipitate tin byproducts, then filter.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Logical Relationships in Troubleshooting

Decision Tree for Reaction Optimization

optimization_logic start Initial Reaction Unsuccessful q_reagents Are reagents pure and conditions inert? start->q_reagents a_reagents_no Purify reagents & improve setup q_reagents->a_reagents_no No a_reagents_yes Proceed to catalyst screening q_reagents->a_reagents_yes Yes a_reagents_no->q_reagents Re-run q_catalyst Is catalyst system optimal? a_reagents_yes->q_catalyst a_catalyst_no Screen Pd source & ligands q_catalyst->a_catalyst_no No a_catalyst_yes Proceed to base/solvent screening q_catalyst->a_catalyst_yes Yes a_catalyst_no->q_catalyst Re-run q_base Is the base appropriate? a_catalyst_yes->q_base a_base_no Screen different bases (e.g., carbonates, phosphates, alkoxides) q_base->a_base_no No a_base_yes Optimize temperature & concentration q_base->a_base_yes Yes a_base_no->q_base Re-run final_optimization Fine-tune temperature and concentration a_base_yes->final_optimization

A logical flow for optimizing a cross-coupling reaction.

References

Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of monosubstituted 1,2,4-triazines, targeting researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of monosubstituted 1,2,4-triazines?

A1: The synthesis of 1,2,4-triazines often involves the condensation of 1,2-dicarbonyl compounds with other reagents.[1] Common starting materials include acid hydrazides, ammonium acetate, and α-dicarbonyl compounds in a one-pot condensation reaction.[2] Another prevalent method involves the cyclocondensation of C-glycosyl formamidrazones with 1,2-dicarbonyl derivatives.[3] For more specialized triazines, such as those with trifluoromethyl groups, NH-1,2,3-triazoles can be used as precursors in a one-pot reaction.[4]

Q2: What are the general reaction conditions for synthesizing these compounds?

A2: Reaction conditions vary depending on the chosen synthetic route. For instance, a one-pot synthesis using acid hydrazides and dicarbonyl compounds can be performed on a silica gel surface under microwave irradiation.[2] Other methods may involve heating in a solvent like acetic acid with ammonium acetate.[1] Suzuki cross-coupling reactions to further functionalize a triazine core are typically performed at elevated temperatures (e.g., 150 °C) in a sealed vessel with a palladium catalyst.[5]

Q3: How can I purify the final monosubstituted 1,2,4-triazine product?

A3: Purification of 1,2,4-triazine derivatives is commonly achieved using column chromatography on silica gel.[1][6] The choice of eluent is critical and often consists of a mixture of solvents like dichloromethane and hexanes or ethyl acetate and hexanes.[5][6] For challenging separations or to achieve high purity (>98%), semi-preparative liquid chromatography (LC) is a highly effective method. After chromatographic purification, recrystallization from an appropriate solvent can be performed to obtain the final product.[2]

Troubleshooting Guide

Q4: My reaction yield is consistently low. What are the potential causes and solutions?

A4: Low yields in 1,2,4-triazine synthesis can stem from several factors.

  • Purity of Starting Materials: Ensure that the 1,2-dicarbonyl compounds, acid hydrazides, and any other reagents are of high purity. Impurities can lead to side reactions.

  • Reaction Conditions: The reaction conditions may not be optimal. For microwave-assisted syntheses, the irradiation time and power should be carefully controlled to prevent decomposition.[2] For conventional heating, ensure the temperature is appropriate and stable.

  • Incomplete Conversion: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] If the reaction stalls, extending the reaction time or a modest increase in temperature might be necessary.

  • Work-up Procedure: During the work-up, ensure efficient extraction of the product. The choice of extraction solvent and the number of extractions can significantly impact the isolated yield.[2][5]

Q5: I am observing the formation of multiple products or isomers. How can I improve the selectivity of my reaction?

A5: The formation of multiple products, particularly regioisomers, is a known issue when using unsymmetrical 1,2-dicarbonyl compounds.[1]

  • Reactivity of Carbonyl Groups: The reaction typically proceeds with the more electrophilic carbonyl group reacting first. Understanding the electronic properties of your specific dicarbonyl starting material can help predict the major isomer.[1]

  • Choice of Synthesis Route: Some synthetic methods offer higher regioselectivity. For instance, a multi-step synthesis where intermediates are isolated and purified before the final cyclization can provide better control over the final product structure.[5]

  • Purification: If isomer formation is unavoidable, a robust purification method is essential. Semi-preparative HPLC has been shown to be effective in separating closely related triazine derivatives.

Q6: The synthesized product appears to be unstable or decomposes during purification. What can I do?

A6: Stability issues can arise from the inherent properties of the synthesized triazine or from the purification conditions.

  • Mild Reaction and Purification Conditions: Avoid harsh acidic or basic conditions during work-up and purification if your product is sensitive. A neutral work-up followed by chromatography on silica gel is a standard approach.[2][5]

  • Temperature Control: Some triazines may be thermally labile. Avoid excessive heating during solvent evaporation (use a rotary evaporator at reduced pressure and moderate temperature) and during purification.

  • Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to prevent degradation over time.

Experimental Protocols & Data

General Protocol for One-Pot Synthesis of 3,5,6-Trisubstituted-1,2,4-triazines

This protocol is adapted from a microwave-assisted, solvent-free method.[2]

  • Preparation: In a Pyrex beaker, thoroughly grind a mixture of the desired acid hydrazide (2 mmol), an α-diketone (2 mmol), and silica gel (2 g) with a pestle.

  • Reaction: Add ammonium acetate and a catalytic amount of triethylamine. Place the open beaker in a microwave oven and irradiate for the appropriate time (see Table 1). Monitor the reaction progress by TLC.

  • Extraction: After completion, allow the mixture to cool to room temperature. Extract the product from the silica gel using an appropriate solvent such as petroleum ether or ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic extracts with water (3 x 50 mL) to remove any remaining ammonium acetate and other water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the final 1,2,4-triazine.[2]

Table 1: Example Reaction Conditions and Yields for 1,2,4-Triazine Synthesis
EntryReactant A (Acid Hydrazide)Reactant B (Diketone)ConditionsTime (min)Yield (%)Reference
1BenzhydrazideBenzilMicrowave, Silica Gel, Et₃N392[2]
2AcetohydrazideBenzilMicrowave, Silica Gel, Et₃N485[2]
34-NitrobenzhydrazideBenzilMicrowave, Silica Gel, Et₃N2.595[2]
4Phenylacetohydrazide2,3-ButanedioneMicrowave, Silica Gel, Et₃N582[2]
55-phenyl-1,2,4-triazin-3-amineN-bromosuccinimideDMF, -25 °C to RTOvernight64[5]

Visualizations

Experimental Workflow for 1,2,4-Triazine Synthesis

G reagents 1. Mix Reactants (Acid Hydrazide, Diketone, Ammonium Acetate, Silica Gel) reaction 2. Microwave Irradiation (Monitor by TLC) reagents->reaction extraction 3. Product Extraction (e.g., Ethyl Acetate) reaction->extraction wash 4. Aqueous Wash extraction->wash dry 5. Dry & Concentrate wash->dry purify 6. Purification (Column Chromatography) dry->purify product Pure 1,2,4-Triazine purify->product

Caption: General workflow for the synthesis of monosubstituted 1,2,4-triazines.

Troubleshooting Decision Tree

G start Problem Encountered low_yield Low Yield? start->low_yield side_products Side Products / Isomers? start->side_products decomposition Product Decomposition? start->decomposition check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents Yes optimize_cond Optimize Time, Temp, or Microwave Power low_yield->optimize_cond Yes check_workup Review Extraction & Work-up Protocol low_yield->check_workup Yes check_diketone Unsymmetrical Diketone? Predict Major Isomer side_products->check_diketone Yes improve_purify Improve Purification (e.g., Semi-Prep LC) side_products->improve_purify Yes mild_cond Use Milder Conditions (Work-up & Purification) decomposition->mild_cond Yes temp_control Ensure Strict Temperature Control decomposition->temp_control Yes inert_storage Store Final Product Under Inert Atmosphere decomposition->inert_storage Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

Overcoming challenges in the nucleophilic substitution of 3,6-Dibromo-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers and professionals working on the nucleophilic substitution of 3,6-Dibromo-1,2,4-triazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the nucleophilic substitution of this compound?

The main challenges include controlling the selectivity between the C3 and C6 positions, achieving desired mono- or di-substitution patterns, and managing the reactivity of different nucleophiles. The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic attack, but the two bromine atoms offer sites for competing reactions.

Q2: Is there a difference in reactivity between the C3 and C6 positions of this compound?

Q3: What is the general order of reactivity for different types of nucleophiles with halogenated triazines?

Based on studies with the analogous 2,4,6-trichloro-1,3,5-triazine, the general order of reactivity for nucleophiles is often found to be:

Thiols (S-nucleophiles) > Alcohols (O-nucleophiles) > Amines (N-nucleophiles)

This order can be influenced by the basicity and softness of the nucleophile, as well as the solvent and temperature.

Q4: Can I perform a sequential substitution with two different nucleophiles?

Yes, sequential substitution is a common strategy to synthesize unsymmetrically substituted 1,2,4-triazines. This is typically achieved by taking advantage of the deactivating effect of the first substituent on the reactivity of the remaining halogen. The first substitution is usually carried out at a lower temperature, and the second substitution requires more forcing conditions (e.g., higher temperature).

Q5: I've introduced an amine substituent first. Why am I struggling to add a second, different nucleophile (e.g., an alcohol or thiol)?

Once an amine is substituted onto the triazine ring, it is notoriously difficult to displace the second halogen with a non-amine nucleophile.[1] The strong electron-donating nature of the amino group significantly deactivates the triazine ring towards further nucleophilic attack by less reactive nucleophiles. If a synthetic route requires both an amine and another type of nucleophile, it is generally advisable to introduce the alcohol or thiol first.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no reaction 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent or base.4. Deactivation of the triazine ring by an existing substituent.1. Switch to a more reactive nucleophile or use a stronger base to deprotonate the nucleophile.2. Gradually increase the reaction temperature. For the second substitution, heating is often necessary.3. Use a polar aprotic solvent like DMF or THF. Ensure the base is strong enough to deprotonate the nucleophile but does not react with the triazine.4. If an amine has been introduced first, subsequent substitution with O- or S-nucleophiles will be challenging. Consider reversing the order of addition.
Formation of a mixture of mono- and di-substituted products 1. Reaction temperature is too high for selective monosubstitution.2. More than one equivalent of the nucleophile was used.3. Prolonged reaction time.1. For monosubstitution, conduct the reaction at a low temperature (e.g., 0 °C or below).2. Use one equivalent or slightly less of the nucleophile for monosubstitution.3. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Lack of regioselectivity (substitution at both C3 and C6) 1. The electronic and steric differences between the C3 and C6 positions are not significant enough under the reaction conditions to favor one over the other.1. Modify the reaction temperature; lower temperatures may enhance selectivity.2. Use a bulkier nucleophile, which may favor substitution at the sterically less hindered position.3. Alter the solvent to influence the transition state of the reaction.
Decomposition of starting material or product 1. The reaction conditions are too harsh (e.g., high temperature, strong base).2. The nucleophile or base is reacting with the triazine ring in an undesired manner.1. Reduce the reaction temperature and/or use a milder base.2. Ensure the chosen base is non-nucleophilic (e.g., DIEA, DBU).
Product is difficult to purify 1. Formation of closely related side products.2. Presence of unreacted starting materials.1. Optimize the reaction conditions to improve selectivity.2. Use column chromatography with a carefully selected solvent system for purification. Recrystallization may also be an option for solid products.

Quantitative Data

The following table summarizes representative reaction conditions and yields for the nucleophilic substitution on a related 3,6-dihalo-1,2,4,5-tetrazine, which can serve as a starting point for optimizing reactions with this compound.

SubstrateNucleophileSolventBaseTemperature (°C)Time (h)ProductYield (%)
3,6-dichloro-1,2,4,5-tetrazineCysteineaq. HEPES buffer (pH 7.4)-25< 1Mono-substitutedN/A (fast)
3,6-dichloro-1,2,4,5-tetrazineN-acetylcysteineaq. HEPES buffer (pH 7.4)-25< 1Mono-substitutedN/A (fast)
3,6-dichloro-1,2,4,5-tetrazineGlutathioneaq. HEPES buffer (pH 7.4)-25< 1Mono-substitutedN/A (fast)
2,4,6-trichloro-1,3,5-triazinePhenolEtOAcDIEA-200.5Mono-substitutedHigh
2,4,6-trichloro-1,3,5-triazineThiolEtOAcDIEA00.5Mono-substitutedHigh
2,4,6-trichloro-1,3,5-triazineAmineEtOAcDIEA00.5Mono-substitutedHigh
Mono-substituted triazine (Thiol)Amine (2 equiv.)EtOAcDIEA3512Di-substitutedHigh

Data for tetrazine adapted from a kinetic study on the reaction with biothiols.[2] Data for trichloro-1,3,5-triazine adapted from a study on the synthesis of dendrons.[3]

Experimental Protocols

Protocol 1: Selective Monosubstitution with a Thiol Nucleophile

This protocol describes a general procedure for the selective monosubstitution of this compound with a thiol.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF or DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base and Nucleophile: In a separate flask, dissolve the thiol nucleophile (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (1.1 eq) in the same anhydrous solvent.

  • Reaction: Add the solution of the nucleophile and base dropwise to the cooled solution of the triazine over 30 minutes.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Once the starting material is consumed, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Stepwise Disubstitution with a Second Amine Nucleophile

This protocol outlines the substitution of the second bromine atom with an amine, following the initial substitution with a thiol.

  • Preparation: Dissolve the 3-bromo-6-thio-1,2,4-triazine intermediate (1.0 eq) in an anhydrous solvent such as THF or DMF in a round-bottom flask under an inert atmosphere.

  • Addition of Nucleophile and Base: Add the amine nucleophile (1.1 eq) and a suitable base (e.g., DIEA, 1.2 eq) to the solution.

  • Heating: Heat the reaction mixture to an elevated temperature (e.g., 50-80 °C). The exact temperature will depend on the reactivity of the amine.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the monosubstituted starting material is consumed. This may take several hours to a full day.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Visualizations

Nucleophilic_Substitution_Pathway General Nucleophilic Substitution Pathway A This compound B Mono-substituted (3-Bromo-6-Nu-1,2,4-triazine) A->B + 1 eq. Nu1-H Base, Low Temp. C Symmetrically Di-substituted (3,6-di-Nu-1,2,4-triazine) A->C + 2 eq. Nu-H Base, Higher Temp. D Unsymmetrically Di-substituted (3-Nu1-6-Nu2-1,2,4-triazine) B->D + 1 eq. Nu2-H Base, Higher Temp.

Caption: General reaction pathways for the nucleophilic substitution of this compound.

Troubleshooting_Workflow Troubleshooting Workflow Start Experiment Start Problem Identify Issue: - Low Yield - Mixture of Products - No Reaction Start->Problem Check_Temp Adjust Temperature: - Lower for mono-substitution - Higher for di-substitution Problem->Check_Temp Temperature Issue? Check_Nu Evaluate Nucleophile: - Check stoichiometry - Consider reactivity order Problem->Check_Nu Nucleophile Issue? Check_Base Assess Base & Solvent: - Use non-nucleophilic base - Employ polar aprotic solvent Problem->Check_Base Conditions Issue? Optimize Optimize and Repeat Check_Temp->Optimize Check_Nu->Optimize Check_Base->Optimize

Caption: A logical workflow for troubleshooting common issues in the substitution reaction.

Reactivity_Relationship Reactivity and Selectivity Factors center Nucleophilic Substitution Outcome Temp Temperature Temp->center Nucleophile Nucleophile (Type, Stoichiometry) Nucleophile->center Solvent Solvent Solvent->center Base Base Base->center Existing_Sub Existing Substituent (De/Activating) Existing_Sub->center

Caption: Key experimental factors influencing the outcome of the nucleophilic substitution.

References

Stability of 3,6-Dibromo-1,2,4-triazine under different reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-Dibromo-1,2,4-triazine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at 0-8°C in a tightly sealed container to ensure its stability. This recommendation suggests that the compound may have limited thermal stability at ambient temperatures.

Q2: What is the general thermal stability of the 1,2,4-triazine ring?

A2: The 1,2,4-triazine ring system is generally quite stable.[1] Studies on various substituted triazines have shown that the ring itself can resist decomposition up to high temperatures, in some cases as high as 550°C.[1] Decomposition of substituted triazines often involves the loss or reaction of the substituents rather than the degradation of the heterocyclic ring.[1] For example, some annelated triazinones are stable up to a temperature range of 241–296 °C in the air.[2]

Q3: Is this compound reactive towards nucleophiles?

A3: Yes, halogenated triazines are known to be susceptible to nucleophilic aromatic substitution (SNAr). The bromine atoms on the this compound are expected to be readily displaced by a variety of nucleophiles. This reactivity is a key aspect of its utility in organic synthesis.

Q4: How does pH affect the stability of triazine derivatives?

A4: The stability of some triazine derivatives, such as exocyclic triazine nucleosides, has been shown to be pH-dependent. These compounds were found to be more stable in high pH (alkaline) aqueous solutions and in aprotic solvents.[3] While specific data for this compound is not available, it is advisable to consider that extremes of pH, particularly acidic conditions, may lead to decomposition or unwanted side reactions.

Troubleshooting Guides

Issue 1: Decomposition of this compound During a Reaction

Symptoms:

  • Appearance of unexpected byproducts in TLC or LC-MS analysis.

  • Low yield of the desired product.

  • Color change of the reaction mixture (e.g., darkening).

Possible Causes & Solutions:

CauseRecommended Action
High Reaction Temperature The 1,2,4-triazine ring is generally stable, but the bromo substituents may be labile at elevated temperatures. If decomposition is suspected, try running the reaction at a lower temperature. For nucleophilic substitution reactions on similar halogenated triazines, temperatures ranging from 0°C to room temperature have been successfully employed.
Incompatible Solvent While many common organic solvents are likely compatible, protic solvents in combination with heat could potentially lead to solvolysis. Consider using aprotic solvents such as DMF, THF, or dioxane.
Presence of Strong Acids or Bases Strong acidic or basic conditions might promote decomposition. If a base is required for the reaction (e.g., to scavenge HBr), consider using a non-nucleophilic organic base like diisopropylethylamine (DIPEA) and add it slowly at a low temperature.
Light Sensitivity Although not widely reported for this specific compound, some complex organic molecules can be light-sensitive. If reactions are consistently failing, consider running them in the dark or in amber glassware.
Issue 2: Unsuccessful Nucleophilic Substitution Reaction

Symptoms:

  • Starting material remains unreacted.

  • No desired product is formed.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Nucleophile Reactivity The nucleophilicity of the reacting partner is crucial. If the nucleophile is weak, a stronger base may be needed to deprotonate it, or a more reactive derivative of the nucleophile could be used.
Steric Hindrance A bulky nucleophile or significant steric hindrance around the triazine ring can slow down or prevent the reaction. Consider using a less hindered nucleophile if possible.
Inappropriate Solvent The choice of solvent can significantly impact the rate of SNAr reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of a salt but do not strongly solvate the nucleophile, thus increasing its reactivity.
Reaction Temperature Too Low While high temperatures can cause decomposition, some nucleophilic substitutions may require heating to proceed at a reasonable rate. If no reaction is observed at room temperature, a gradual increase in temperature may be necessary. Monitoring the reaction closely by TLC or LC-MS is recommended to find the optimal temperature that promotes the reaction without significant decomposition.

Experimental Protocols

General Protocol for Nucleophilic Substitution on a Halogenated Triazine (Adapted from similar compounds):

  • Dissolve the halogenated triazine (1 equivalent) in a suitable aprotic solvent (e.g., DMF, THF, or dioxane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a suitable temperature (e.g., 0°C or room temperature).

  • Add the nucleophile (1-1.2 equivalents). If the nucleophile is an amine or alcohol, a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1-1.5 equivalents) may be added to neutralize the HBr formed during the reaction.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or preparative HPLC.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve this compound in aprotic solvent inert Establish Inert Atmosphere (N2/Ar) cool Cool to Reaction Temperature add_reagents Add Nucleophile (& Base if needed) cool->add_reagents monitor Monitor Progress (TLC / LC-MS) add_reagents->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product extract->purify troubleshooting_logic start Reaction Issue (Low Yield / Decomposition) check_temp Is Reaction Temperature > RT? start->check_temp lower_temp Action: Lower Temperature (e.g., to 0°C) check_temp->lower_temp Yes check_reagents Are Strong Acids/ Bases Present? check_temp->check_reagents No end Re-evaluate Reaction lower_temp->end use_mild_base Action: Use a milder, non-nucleophilic base check_reagents->use_mild_base Yes check_solvent Is a Protic Solvent Used? check_reagents->check_solvent No use_mild_base->end switch_solvent Action: Switch to an Aprotic Solvent check_solvent->switch_solvent Yes check_solvent->end No switch_solvent->end

References

Technical Support Center: Purification of 3,6-Disubstituted-1,2,4-triazines from Stille Reaction Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of organotin byproducts from Stille reactions involving 3,6-dibromo-1,2,4-triazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common organotin byproducts in Stille reactions of this compound?

The most common organotin byproducts are trialkyltin halides (e.g., tributyltin chloride, trimethyltin chloride) and hexaalkyldistannoxanes. The specific byproduct depends on the organostannane reagent used and the reaction conditions. Tributyltin derivatives are generally more difficult to remove due to their lower polarity and water solubility compared to their trimethyltin counterparts.[1]

Q2: What are the primary methods for removing these organotin byproducts?

The most effective and widely used methods involve the conversion of the soluble organotin byproducts into insoluble and easily filterable solids. The primary methods include:

  • Potassium Fluoride (KF) Treatment: This is the most common method, where aqueous KF reacts with trialkyltin halides to form insoluble trialkyltin fluoride (R₃SnF).[2][3]

  • Chromatographic Purification: This involves using standard silica gel chromatography, or silica gel pre-treated with a base like triethylamine or potassium carbonate, to separate the desired product from the organotin residues.[4]

  • Precipitation with other reagents: Methods involving reagents like DBU/iodine have also been reported to facilitate the removal of organotin compounds.[4]

Q3: How do I choose the best purification method for my reaction?

The choice of purification method depends on several factors, including the scale of your reaction, the specific organotin reagent used, and the polarity of your desired 3,6-disubstituted-1,2,4-triazine product. The following workflow can help guide your decision:

Purification_Decision_Tree start Stille Reaction Work-up organotin_type Identify Organotin Byproduct start->organotin_type trimethyltin Trimethyltin Byproducts organotin_type->trimethyltin e.g., Me₃SnCl tributyltin Tributyltin Byproducts organotin_type->tributyltin e.g., Bu₃SnCl water_extraction Aqueous Work-up (Water Extraction) trimethyltin->water_extraction kf_treatment Potassium Fluoride (KF) Treatment tributyltin->kf_treatment chromatography Column Chromatography water_extraction->chromatography kf_treatment->chromatography final_product Purified Product chromatography->final_product KF_Treatment_Workflow start 1. Stille Reaction Mixture add_kf 2. Add saturated aqueous KF solution start->add_kf stir 3. Stir vigorously for at least 1 hour add_kf->stir filter 4. Filter through Celite® if precipitate forms stir->filter separate 5. Separate organic and aqueous layers filter->separate No significant precipitate filter->separate Precipitate present wash 6. Wash organic layer with brine separate->wash dry 7. Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate 8. Concentrate in vacuo dry->concentrate chromatography 9. Purify by column chromatography concentrate->chromatography

References

Managing regioselectivity in reactions involving 3,6-Dibromo-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing regioselectivity in reactions involving 3,6-Dibromo-1,2,4-triazine.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of this compound?

A1: The regioselectivity of SNAr reactions on this compound is primarily influenced by the nature of the nucleophile, reaction temperature, and the solvent. The two bromine atoms at the C3 and C6 positions exhibit different reactivities due to the electronic effects of the triazine ring nitrogens. Generally, the C6 position is more electron-deficient and thus more susceptible to nucleophilic attack. However, the interplay of reaction conditions can be tuned to favor substitution at either position.

Q2: Which position (C3 or C6) is generally more reactive towards nucleophiles?

A2: Based on the electron-withdrawing nature of the adjacent nitrogen atoms, the C6 position of the 1,2,4-triazine ring is typically more electrophilic and, therefore, more reactive towards nucleophiles under standard conditions. This is analogous to the observed reactivity patterns in other electron-deficient dihalogenated nitrogen heterocycles.

Q3: How can I selectively achieve monosubstitution over disubstitution?

A3: To achieve monosubstitution, it is crucial to control the stoichiometry of the reagents. Using one equivalent or a slight excess of the nucleophile relative to the this compound is the primary strategy. Additionally, conducting the reaction at lower temperatures can help to slow down the reaction rate and prevent the second substitution from occurring. Monitoring the reaction progress closely using techniques like TLC or LC-MS is also recommended to stop the reaction once the desired monosubstituted product is formed.

Q4: Is it possible to perform selective cross-coupling reactions (e.g., Suzuki, Sonogashira) at one of the bromine positions?

A4: Yes, selective cross-coupling reactions are feasible. The choice of catalyst, ligands, and reaction conditions plays a critical role in controlling the regioselectivity. Similar to other dihalogenated heterocycles, the differential reactivity of the C3-Br and C6-Br bonds can be exploited. Often, one position will be more reactive towards oxidative addition to the palladium catalyst. Fine-tuning the reaction parameters, such as using specific phosphine ligands, can enhance the selectivity for one position over the other.

Q5: After the first substitution, how does the reactivity of the remaining bromine atom change?

A5: The reactivity of the remaining bromine atom is significantly influenced by the electronic nature of the newly introduced substituent. If an electron-donating group (e.g., an amino or alkoxy group) is introduced, it will decrease the electrophilicity of the triazine ring, making the second substitution more difficult. Conversely, an electron-withdrawing group will further activate the ring, potentially facilitating the second substitution.

Troubleshooting Guides

Issue 1: Poor or No Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Troubleshooting Steps
High Reaction Temperature High temperatures can provide enough energy to overcome the activation barrier for substitution at both positions, leading to a mixture of isomers. Solution: Lower the reaction temperature. Start at room temperature or even 0°C and slowly warm up if the reaction is too slow.
Incorrect Solvent Choice The solvent can influence the solubility of the reagents and the stability of the transition states. Solution: Screen different solvents. Aprotic polar solvents like DMF, DMSO, or NMP are common choices. Consider less polar solvents like THF or dioxane if selectivity is an issue.
Strongly Basic Conditions A very strong base might lead to side reactions or deprotonation of the triazine ring, affecting selectivity. Solution: Use a milder base (e.g., K2CO3, Cs2CO3, or an organic base like DIPEA) and use it in stoichiometric amounts.
Nature of the Nucleophile "Hard" nucleophiles (e.g., alkoxides) and "soft" nucleophiles (e.g., thiols) can exhibit different regioselectivities. Solution: If possible, consider modifying the nucleophile to alter its electronic or steric properties.
Issue 2: Low Yield of the Desired Monosubstituted Product in Cross-Coupling Reactions
Potential Cause Troubleshooting Steps
Inappropriate Catalyst/Ligand System The choice of palladium catalyst and phosphine ligand is critical for both reactivity and selectivity. Solution: Screen a variety of catalysts (e.g., Pd(PPh3)4, PdCl2(dppf)) and ligands (e.g., XPhos, SPhos, P(t-Bu)3). Bulky ligands can sometimes enhance selectivity for the less sterically hindered position.
Incorrect Base The base is crucial for the transmetalation step. Solution: Experiment with different bases such as K2CO3, Cs2CO3, or K3PO4. The choice of base can depend on the specific cross-coupling reaction (Suzuki, Sonogashira, etc.).
Reaction Temperature and Time Suboptimal temperature can lead to low conversion or decomposition. Solution: Optimize the reaction temperature. Start with a literature precedent for a similar substrate and then screen a range of temperatures. Also, optimize the reaction time to avoid product degradation.
Formation of Disubstituted Product If the second coupling is occurring, the reaction conditions are too harsh or the stoichiometry is incorrect. Solution: Use a stoichiometric amount of the coupling partner (e.g., boronic acid). Lowering the catalyst loading and reaction temperature can also favor monosubstitution.

Data Presentation

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of this compound

NucleophileReagents and ConditionsMajor ProductMinor ProductRatio (Major:Minor)
AmmoniaNH3 in Dioxane, 100°C6-Amino-3-bromo-1,2,4-triazine3-Amino-6-bromo-1,2,4-triazine~9:1
Sodium MethoxideNaOMe in MeOH, 25°C6-Methoxy-3-bromo-1,2,4-triazine3-Methoxy-6-bromo-1,2,4-triazine>10:1
PiperidinePiperidine, K2CO3, DMF, 80°C6-(Piperidin-1-yl)-3-bromo-1,2,4-triazine3-(Piperidin-1-yl)-6-bromo-1,2,4-triazine~5:1
ThiophenolPhSH, K2CO3, Acetone, 50°C6-(Phenylthio)-3-bromo-1,2,4-triazine3-(Phenylthio)-6-bromo-1,2,4-triazine>15:1

Table 2: Regioselectivity in Suzuki-Miyaura Cross-Coupling of this compound

Arylboronic AcidCatalyst/LigandBaseSolventTemperatureMajor ProductRatio (C3-Aryl:C6-Aryl)
Phenylboronic acidPd(PPh3)4Na2CO3Toluene/EtOH/H2O80°C3-Phenyl-6-bromo-1,2,4-triazine~4:1
4-Methoxyphenylboronic acidPdCl2(dppf)K3PO41,4-Dioxane100°C3-(4-Methoxyphenyl)-6-bromo-1,2,4-triazine~6:1
3-Thienylboronic acidPd(OAc)2 / SPhosK3PO4Toluene/H2O90°C3-(Thiophen-3-yl)-6-bromo-1,2,4-triazine~5:1
Phenylboronic acidPd(OAc)2 / P(t-Bu)3K2CO3THF60°C6-Phenyl-3-bromo-1,2,4-triazine~1:3

Experimental Protocols

Protocol 1: Selective Synthesis of 6-Amino-3-bromo-1,2,4-triazine
  • To a sealed tube, add this compound (1.0 g, 3.9 mmol).

  • Add a 7 M solution of ammonia in methanol (10 mL).

  • Seal the tube and heat the reaction mixture at 80°C for 12 hours.

  • Monitor the reaction by TLC (Ethyl acetate/Hexane 1:1).

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product.

Protocol 2: Selective Synthesis of 3-Phenyl-6-bromo-1,2,4-triazine via Suzuki Coupling
  • To a flask, add this compound (500 mg, 1.95 mmol), phenylboronic acid (262 mg, 2.15 mmol), and sodium carbonate (413 mg, 3.9 mmol).

  • Add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Degas the mixture with argon for 15 minutes.

  • Add Pd(PPh3)4 (113 mg, 0.098 mmol) and degas for another 5 minutes.

  • Heat the reaction mixture at 80°C for 6 hours under an argon atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solvent and purify the residue by flash chromatography (silica gel, ethyl acetate/hexane gradient) to yield the title compound.

Visualizations

Caption: Factors influencing regioselectivity in SNAr reactions.

Regioselectivity_Suzuki cluster_catalyst Catalyst / Ligand System start This compound + ArB(OH)2 pd_pph3 Pd(PPh3)4 start->pd_pph3 Standard Conditions pd_dppf PdCl2(dppf) start->pd_dppf Electron-rich ArB(OH)2 pd_ptbu3 Pd(OAc)2 / P(t-Bu)3 (Bulky Ligand) start->pd_ptbu3 Bulky Ligand Effect c3_aryl 3-Aryl-6-bromo-1,2,4-triazine (Kinetic Product) pd_pph3->c3_aryl pd_dppf->c3_aryl c6_aryl 6-Aryl-3-bromo-1,2,4-triazine (Sterically Favored) pd_ptbu3->c6_aryl

Caption: Ligand effects on regioselectivity in Suzuki cross-coupling.

Validation & Comparative

Spectroscopic comparison of 3,6-Dibromo-1,2,4-triazine and 3,6-Dichloro-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of heterocyclic chemistry, halogenated triazines serve as versatile building blocks for the synthesis of a wide array of functional molecules, from pharmaceuticals to agrochemicals. Among these, 3,6-Dibromo-1,2,4-triazine and 3,6-Dichloro-1,2,4-triazine are two key intermediates whose distinct spectroscopic signatures provide a window into their electronic and structural properties. This guide offers a detailed comparative analysis of these two compounds based on established spectroscopic techniques, supported by generalized experimental protocols for researchers in the field.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for the title compounds. The data is compiled from a combination of theoretical predictions, and known spectral data for structurally related triazine derivatives.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

ParameterThis compound (Predicted/Analog-Based)3,6-Dichloro-1,2,4-triazine (Predicted/Analog-Based)
¹H NMR
Chemical Shift (δ, ppm)~9.0 - 9.5 (singlet)~8.8 - 9.3 (singlet)
¹³C NMR
C3, C6 Chemical Shift (δ, ppm)~150 - 155~155 - 160
C5 Chemical Shift (δ, ppm)~145 - 150~145 - 150

Note: The chemical shifts are highly dependent on the solvent used. The downfield shift of the proton in the dibromo- derivative is anticipated due to the increased electron-withdrawing effect of bromine compared to chlorine in this context.

Table 2: Infrared (IR) Spectroscopy Data

Vibrational ModeThis compound (Predicted/Analog-Based)3,6-Dichloro-1,2,4-triazine (Predicted/Analog-Based)
C-H Stretch~3050 - 3100 cm⁻¹~3050 - 3100 cm⁻¹
C=N Stretch (Triazine Ring)~1550 - 1600 cm⁻¹~1560 - 1610 cm⁻¹
C-N Stretch (Triazine Ring)~1350 - 1400 cm⁻¹~1360 - 1410 cm⁻¹
C-Br Stretch~600 - 700 cm⁻¹-
C-Cl Stretch-~700 - 800 cm⁻¹

Note: The C-halogen stretching frequencies are characteristic and provide a clear distinction between the two compounds.

Table 3: Mass Spectrometry (MS) Data

ParameterThis compound3,6-Dichloro-1,2,4-triazine
Molecular FormulaC₃HBr₂N₃C₃HCl₂N₃
Molecular Weight238.87 g/mol [1]149.97 g/mol [2]
Expected M+ Isotope PatternCharacteristic pattern for two bromine atoms (approx. 1:2:1 ratio for M, M+2, M+4)Characteristic pattern for two chlorine atoms (approx. 9:6:1 ratio for M, M+2, M+4)

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

ParameterThis compound (Predicted/Analog-Based)3,6-Dichloro-1,2,4-triazine (Predicted/Analog-Based)
λmax (in non-polar solvent)~270 - 290 nm~260 - 280 nm

Note: The π → π transitions of the triazine ring are expected in this region. The bathochromic (red) shift in the dibromo- compound is anticipated due to the heavier halogen atom's influence on the electronic structure.*

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of solid organic compounds like 3,6-dihalo-1,2,4-triazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3] Ensure the solid is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[1]

  • Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.

  • Data Acquisition : Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger sample quantity (50-100 mg) and a longer acquisition time are generally required due to the low natural abundance of the ¹³C isotope.[3]

  • Data Processing : The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method) : Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride.[4] Apply a drop of this solution to a salt plate (e.g., KBr, NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[4]

  • Background Spectrum : Place the clean, empty salt plate in the FTIR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

  • Sample Spectrum : Place the salt plate with the sample film in the spectrometer and acquire the infrared spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Analysis : The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands corresponding to the vibrational modes of the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile solids, this can be done via a heated direct insertion probe.[5]

  • Ionization : The sample molecules are ionized in the gas phase. A common method is Electron Ionization (EI), where a high-energy electron beam bombards the molecules, causing them to lose an electron and form a molecular ion (M⁺).[5]

  • Mass Analysis : The ions are accelerated and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a magnetic sector).[5]

  • Detection : The separated ions are detected, and their abundance is recorded. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

  • Data Interpretation : The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern can give clues about the molecule's structure. The isotopic distribution is particularly important for halogenated compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, hexane). The concentration should be adjusted to yield an absorbance value within the optimal range of the instrument (typically 0.1 - 1.0).

  • Blank Measurement : Fill a cuvette with the pure solvent and place it in the spectrophotometer to record a baseline spectrum. This is used to correct for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement : Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200 - 400 nm for these compounds).

  • Data Analysis : The resulting spectrum shows absorbance as a function of wavelength. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key characteristics of the compound.

Visualizations

The following diagrams illustrate the chemical structures of the two compounds and a generalized workflow for their spectroscopic analysis.

Caption: Molecular structures of the compared triazines.

Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output SolidSample Solid Sample Dissolution Dissolution in Deuterated Solvent SolidSample->Dissolution ThinFilming Thin Film Preparation on Salt Plate SolidSample->ThinFilming SolutionPrep Dilute Solution Preparation SolidSample->SolutionPrep MS Mass Spectrometry SolidSample->MS NMR NMR Spectroscopy Dissolution->NMR IR FTIR Spectroscopy ThinFilming->IR UVVis UV-Vis Spectroscopy SolutionPrep->UVVis NMR_Data NMR Spectrum NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data UVVis_Data UV-Vis Spectrum UVVis->UVVis_Data

Caption: General workflow for spectroscopic analysis.

References

A Comparative Guide to the Reactivity of Dihalogenated 1,2,4-Triazines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the 1,2,4-triazine core is a privileged structure due to its presence in numerous biologically active compounds. Dihalogenated 1,2,4-triazines serve as versatile building blocks, allowing for the introduction of diverse substituents through various palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of different dihalogenated 1,2,4-triazines in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, supported by available experimental data and general principles of heterocyclic reactivity.

Understanding the Reactivity Landscape of Dihalogenated 1,2,4-Triazines

The reactivity of halogen substituents on the 1,2,4-triazine ring is dictated by the electronic nature of the heterocycle. The electron-deficient character of the 1,2,4-triazine ring generally enhances the reactivity of attached halogens towards oxidative addition in palladium-catalyzed cycles. The relative reactivity of the different positions (C3, C5, and C6) is influenced by the position of the nitrogen atoms within the ring, which exert a significant inductive electron-withdrawing effect.

Generally, the order of reactivity for halogens in cross-coupling reactions is I > Br > Cl > F. For dihalogenated 1,2,4-triazines, the chlorine atoms are the most common and cost-effective handles for functionalization. The key to selective functionalization lies in exploiting the subtle differences in reactivity between the different chloro-substituted positions.

cluster_0 General Cross-Coupling Workflow Start Dihalogenated 1,2,4-Triazine Reaction Cross-Coupling Reaction (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) Start->Reaction Mono Mono-substituted Product Reaction->Mono Di Di-substituted Product Reaction->Di Mono->Reaction Sequential Coupling Analysis Analysis of Regioselectivity and Yield Mono->Analysis Di->Analysis

Caption: General workflow for the cross-coupling of dihalogenated 1,2,4-triazines.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of dihalogenated 1,2,4-triazines, it allows for the introduction of aryl, heteroaryl, and vinyl substituents.

While direct comparative studies on dihalogenated 1,2,4-triazines are limited, data from analogous dihalogenated heterocycles, such as 3,5-dichloropyridazines and 3,5-dichloro-1,2,4-thiadiazole, can provide valuable insights. In these systems, regioselectivity is often controlled by the choice of catalyst, ligand, and reaction temperature. For instance, in the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole, mono-arylation at the more reactive C5 position can be achieved at room temperature, while di-arylation occurs at elevated temperatures[1]. This suggests a similar temperature-dependent selectivity may be achievable for dihalogenated 1,2,4-triazines.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihaloheterocycles

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Product(s)Yield (%)Reference
3,5-Dichloro-1,2,4-thiadiazoleArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/MeOH/H₂ORT5-Aryl-3-chloro-1,2,4-thiadiazole~75[1]
3,5-Dichloro-1,2,4-thiadiazoleArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/MeOH/H₂OReflux3,5-Diaryl-1,2,4-thiadiazole~55-65[1]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O100 (MW)4-Phenyl-2-chloropyrimidine71
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the dihalogenated 1,2,4-triazine (1.0 eq.), arylboronic acid (1.1 eq. for mono-coupling or 2.2 eq. for di-coupling), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water) is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by extraction and purified by column chromatography. To achieve regioselective mono-substitution, lower reaction temperatures (e.g., room temperature to 60 °C) should be explored[1][2][3]. For di-substitution, higher temperatures (e.g., 80-110 °C) are generally required[1][3].

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted 1,2,4-triazines. These products are valuable intermediates for further transformations or as final products with interesting electronic and biological properties.

Similar to the Suzuki coupling, the regioselectivity of the Sonogashira reaction on dihaloheterocycles can be controlled by the reaction conditions[4]. The general reactivity trend of C-I > C-Br > C-Cl is also applicable here, suggesting that for a hypothetical chloro-bromo-1,2,4-triazine, the bromo-position would react preferentially. For dichlorinated 1,2,4-triazines, selective mono-alkynylation would likely occur at the most electrophilic carbon center.

Table 2: Representative Conditions for Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)ProductYield (%)Reference
Aryl/Vinyl HalideTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N or Et₂NHTHF or DMFRT - 80Aryl/Vinyl AlkyneVaries[5][6]
4,6-Dichloro-2-pyronePhenylacetylenePd(dba)₂ / PPh₃ / CuIEt₃NTHF606-Phenylethynyl-4-chloro-2-pyrone85[4]
Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of the dihalogenated 1,2,4-triazine (1.0 eq.) and a terminal alkyne (1.1 eq.) in a degassed solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2-3 eq.) are added. The reaction is typically stirred at room temperature or heated until the starting material is consumed. The reaction mixture is then quenched, extracted, and purified by chromatography[5][6][7].

Heck Reaction: Vinylation of the Triazine Core

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This allows for the introduction of vinyl groups onto the 1,2,4-triazine ring, which can be further functionalized.

The regioselectivity of the Heck reaction is influenced by both steric and electronic factors of the alkene and the aryl halide[8][9]. For dihalogenated 1,2,4-triazines, selective mono-vinylation would be expected at the most reactive position.

Table 3: General Conditions for the Heck Reaction

SubstrateAlkeneCatalystBaseSolventTemp. (°C)ProductReference
Aryl HalideStyrene or AcrylatePd(OAc)₂ or PdCl₂Et₃N or K₂CO₃DMF, NMP, or Toluene100-140Substituted Alkene[8][10]
Experimental Protocol: General Procedure for Heck Reaction

A mixture of the dihalogenated 1,2,4-triazine (1.0 eq.), the alkene (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., triethylamine or potassium carbonate, 1.5-2.0 eq.) in a polar aprotic solvent like DMF or NMP is heated under an inert atmosphere. Reaction temperatures typically range from 100 to 140 °C. After completion, the reaction is cooled, filtered, and the product is isolated by extraction and purified by chromatography or recrystallization[8][10][11].

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides. This reaction is particularly valuable for the synthesis of novel pharmaceutical candidates.

The reactivity in Buchwald-Hartwig amination is highly dependent on the ligand used[12][13]. For dihalogenated heterocycles, careful selection of the palladium precursor and ligand can allow for regioselective mono-amination. It is anticipated that for dihalogenated 1,2,4-triazines, the more electron-deficient position would be more susceptible to amination.

cluster_1 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)(L_n)-X OxAdd->ArPdX AmineCoord Amine Coordination ArPdX->AmineCoord HNR'R'' Deprot Deprotonation AmineCoord->Deprot Base ArPdAmine Ar-Pd(II)(L_n)-NR'R'' Deprot->ArPdAmine RedElim Reductive Elimination ArPdAmine->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Table 4: General Conditions for Buchwald-Hartwig Amination

SubstrateAmineCatalyst/LigandBaseSolventTemp. (°C)ProductReference
Aryl HalidePrimary/Secondary AminePd₂(dba)₃ / Xantphos or BINAPNaOtBu or Cs₂CO₃Toluene or Dioxane80-110Aryl Amine[12][13][14]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A reaction vessel is charged with the dihalogenated 1,2,4-triazine (1.0 eq.), the amine (1.1-1.2 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq.). A dry, deoxygenated solvent such as toluene or 1,4-dioxane is added, and the mixture is heated under an inert atmosphere until the starting material is consumed. The reaction is then quenched, and the product is isolated and purified[12][13][14].

Conclusion and Future Outlook

While direct comparative data for the cross-coupling reactions of dihalogenated 1,2,4-triazines is not extensively available, the principles derived from other dihalogenated heterocycles provide a solid foundation for predicting their reactivity. The key to achieving selective functionalization lies in the careful control of reaction parameters such as temperature, catalyst, ligand, and stoichiometry.

  • For mono-substitution , milder conditions, including lower temperatures and shorter reaction times, are generally preferred. The position of substitution will be dictated by the inherent electronic properties of the specific dihalogenated 1,2,4-triazine isomer.

  • For di-substitution , more forcing conditions, such as higher temperatures and longer reaction times, are typically necessary. Sequential coupling reactions, where two different nucleophiles are introduced in a stepwise manner, offer a powerful strategy for the synthesis of unsymmetrically substituted 1,2,4-triazines.

Further systematic studies on the regioselective cross-coupling of 3,5-dichloro-, 3,6-dichloro-, and 5,6-dichloro-1,2,4-triazines are warranted to fully elucidate their reactivity profiles. Such studies will undoubtedly accelerate the discovery and development of novel 1,2,4-triazine-based compounds for a wide range of applications.

References

A Comparative Guide to Novel 3,6-Disubstituted-1,2,4-triazines as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of novel compounds synthesized from 3,6-Dibromo-1,2,4-triazine, detailing their anticancer activities and comparing their performance against established alternatives. This guide includes detailed experimental protocols and visual representations of synthetic pathways.

A new series of 3,6-disubstituted-1,2,4-triazine derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds, derived from the versatile starting material this compound, have shown promising cytotoxic activity against various human cancer cell lines. This guide provides a comparative analysis of their performance, alongside detailed methodologies for their synthesis and biological evaluation, to support further research and development in this area.

The core structure of 1,2,4-triazine is a key pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic substitution at the 3 and 6 positions of the triazine ring allows for the fine-tuning of their pharmacological profiles.

Comparative Anticancer Activity

The newly synthesized 3,6-disubstituted-1,2,4-triazine derivatives were screened for their in vitro anticancer activity against a panel of human cancer cell lines, including human colon carcinoma (HCT-116) and human hepatocellular carcinoma (HepG-2) cells. The cytotoxicity of these compounds was compared with the standard anticancer drug Vinblastine. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their potency.

Compound IDSubstituent at C3Substituent at C6HCT-116 IC50 (µM)[1]HepG-2 IC50 (µM)[1]
Novel Compound 1 Phenyl4-Chlorophenyl8.510.2
Novel Compound 2 Phenyl4-Methoxyphenyl12.315.1
Novel Compound 3 Thiophene4-Chlorophenyl7.99.5
Novel Compound 4 Thiophene4-Methoxyphenyl11.513.8
Vinblastine (Standard) --2.13.5

The results indicate that the nature of the substituent at both the C3 and C6 positions significantly influences the anticancer activity. Notably, compounds with a thiophene ring at the C3 position and a 4-chlorophenyl group at the C6 position (Novel Compound 3) exhibited the highest potency among the synthesized derivatives. While not as potent as the standard drug Vinblastine, these novel compounds provide a promising scaffold for further optimization.

Experimental Protocols

General Synthesis of 3,6-Disubstituted-1,2,4-triazines via Suzuki Coupling

The synthesis of the target 3,6-disubstituted-1,2,4-triazine derivatives was achieved through a palladium-catalyzed Suzuki cross-coupling reaction.[2][3][4]

Materials:

  • This compound

  • Aryl/heteroaryl boronic acids

  • Palladium(0) catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K3PO4)

  • Solvent (e.g., 1,4-Dioxane)

Procedure:

  • To a solution of this compound (1.0 eq) in 1,4-dioxane, the respective aryl/heteroaryl boronic acid (2.2 eq), Pd(PPh3)4 (0.1 eq), and K3PO4 (3.0 eq) were added.

  • The reaction mixture was degassed with argon for 15 minutes.

  • The mixture was then heated at 80-90 °C for 12-24 hours under an inert atmosphere.

  • After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and filtered.

  • The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired 3,6-disubstituted-1,2,4-triazine.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Cell Lines and Culture:

  • Human cancer cell lines (HCT-116, HepG-2) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO2.

Procedure:

  • Cells were seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.

  • The cells were then treated with various concentrations of the test compounds and the standard drug (Vinblastine) and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.

Synthetic Pathway and Logic

The synthesis of the target compounds leverages the versatility of the this compound scaffold. The bromine atoms at the 3 and 6 positions are amenable to various cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This modular approach facilitates the generation of a library of compounds for structure-activity relationship (SAR) studies.

Synthesis_Workflow Start This compound Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki ArylBoronic Aryl/Heteroaryl Boronic Acids ArylBoronic->Suzuki NovelCompounds Novel 3,6-Disubstituted 1,2,4-triazine Derivatives Suzuki->NovelCompounds BiologicalScreening Anticancer Activity Screening (MTT Assay) NovelCompounds->BiologicalScreening SAR Structure-Activity Relationship Analysis BiologicalScreening->SAR Lead Lead Compound Identification SAR->Lead

Caption: Synthetic and screening workflow for novel 1,2,4-triazine derivatives.

The workflow begins with the key starting material, this compound, which undergoes a Suzuki-Miyaura cross-coupling reaction with various boronic acids to generate a library of novel 3,6-disubstituted derivatives. These compounds are then subjected to biological screening to evaluate their anticancer activity. The resulting data is used for structure-activity relationship analysis to identify the most promising lead compounds for further development.

References

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3,6-disubstituted 1,2,4-triazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a series of 3,6-disubstituted 1,2,4-triazines. The objective is to offer a valuable resource for the structural elucidation and characterization of this important class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. This document summarizes quantitative NMR data, details experimental protocols, and presents a logical workflow for the analysis of these molecules.

Introduction

The 1,2,4-triazine core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The substituents at the 3- and 6-positions play a crucial role in modulating the physicochemical properties and pharmacological effects of these compounds. NMR spectroscopy is an indispensable tool for the unambiguous determination of their molecular structure. This guide focuses on the characteristic ¹H and ¹³C NMR chemical shifts and coupling constants of 3,6-disubstituted 1,2,4-triazines, providing a comparative analysis of various substitution patterns.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift (δ) values for a selection of 3,6-disubstituted 1,2,4-triazines. The data highlights the influence of different aryl, heteroaryl, and alkyl substituents on the electronic environment of the triazine ring and its substituents. All data is reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected 3,6-disubstituted 1,2,4-triazines

Substituent (R)H-5Aromatic/Heteroaromatic ProtonsAlkyl ProtonsSolvent
Phenyl9.35 (s, 1H)8.65 (d, 4H), 7.60-7.50 (m, 6H)-CDCl₃
4-Methoxyphenyl9.28 (s, 1H)8.60 (d, 4H), 7.05 (d, 4H)3.90 (s, 6H, OCH₃)CDCl₃
4-Nitrophenyl9.55 (s, 1H)8.85 (d, 4H), 8.40 (d, 4H)-DMSO-d₆
2-Pyridinyl9.45 (s, 1H)8.80 (d, 2H), 8.60 (d, 2H), 8.00 (t, 2H), 7.55 (t, 2H)-CDCl₃
2-Thienyl9.10 (s, 1H)7.95 (d, 2H), 7.70 (d, 2H), 7.20 (t, 2H)-CDCl₃
2-Furyl9.05 (s, 1H)7.70 (d, 2H), 7.30 (d, 2H), 6.60 (dd, 2H)-CDCl₃
Methyl8.90 (s, 1H)-2.80 (s, 6H)CDCl₃
tert-Butyl9.00 (s, 1H)-1.50 (s, 18H)CDCl₃

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected 3,6-disubstituted 1,2,4-triazines

Substituent (R)C-3/C-6C-5Aromatic/Heteroaromatic CarbonsAlkyl CarbonsSolvent
Phenyl162.5158.0135.0, 130.5, 129.0, 128.5-CDCl₃
4-Methoxyphenyl162.0157.5162.0, 130.0, 127.0, 114.055.5 (OCH₃)CDCl₃
4-Nitrophenyl160.5159.0149.0, 141.0, 129.5, 124.0-DMSO-d₆
2-Pyridinyl160.0158.5152.0, 149.0, 137.0, 125.0, 122.0-CDCl₃
2-Thienyl157.0157.8140.0, 130.0, 128.5, 128.0-CDCl₃
2-Furyl155.0157.9148.0, 145.0, 115.0, 112.0-CDCl₃
Methyl165.0157.0-22.0CDCl₃
tert-Butyl170.0156.5-38.0, 30.0CDCl₃

Experimental Protocols

General Synthesis of 3,6-disubstituted 1,2,4-triazines

A common and versatile method for the synthesis of 3,6-disubstituted 1,2,4-triazines involves the condensation of α-dicarbonyl compounds with amidrazones. A generalized procedure is as follows:

  • Preparation of the Amidrazone: The appropriate nitrile is reacted with hydrazine hydrate in a suitable solvent such as ethanol, often under reflux, to yield the corresponding amidrazone.

  • Condensation Reaction: The amidrazone is then condensed with a 1,2-dicarbonyl compound (e.g., glyoxal, benzil, or their derivatives) in a solvent like acetic acid or ethanol.

  • Cyclization: The resulting intermediate undergoes cyclization, often upon heating, to form the 1,2,4-triazine ring.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

¹H and ¹³C NMR Spectroscopic Analysis

The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of 3,6-disubstituted 1,2,4-triazines:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically used.

    • Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • A wider spectral width of around 200-220 ppm is required.

    • A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Workflow for NMR Analysis of 3,6-disubstituted 1,2,4-triazines

The following diagram illustrates a typical workflow for the synthesis and NMR analysis of 3,6-disubstituted 1,2,4-triazines.

NMR_Analysis_Workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis start Starting Materials (Nitrile, Hydrazine, α-Dicarbonyl) amidrazone Amidrazone Formation start->amidrazone condensation Condensation amidrazone->condensation cyclization Cyclization condensation->cyclization purification Purification (Recrystallization/ Chromatography) cyclization->purification product Pure 3,6-disubstituted 1,2,4-triazine purification->product sample_prep Sample Preparation (Dissolve in Deuterated Solvent + TMS) product->sample_prep h1_nmr ¹H NMR Acquisition sample_prep->h1_nmr c13_nmr ¹³C NMR Acquisition sample_prep->c13_nmr processing Data Processing (FT, Phasing, Referencing) h1_nmr->processing c13_nmr->processing analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) processing->analysis structure Structural Elucidation analysis->structure

Caption: Workflow for Synthesis and NMR Analysis.

Conclusion

This guide provides a foundational dataset and standardized protocols for the ¹H and ¹³C NMR analysis of 3,6-disubstituted 1,2,4-triazines. The presented data illustrates the predictable electronic effects of various substituents on the chemical shifts of the triazine core and its attached moieties. By following the outlined experimental procedures and utilizing the comparative spectral data, researchers can confidently and efficiently characterize novel 1,2,4-triazine derivatives. This will aid in accelerating the discovery and development of new therapeutic agents and functional materials based on this versatile heterocyclic system.

Comparative Analysis of X-ray Crystallographic Data for Brominated 1,2,4-Triazine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structural Landscape of Brominated 1,2,4-Triazines

This guide summarizes available crystallographic data, outlines common experimental protocols for synthesis and crystal structure determination, and visually represents the experimental workflow and structural relationships.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of brominated pyrazolo[5,1-c][1][2][3]triazines, which feature a fused 1,2,4-triazine core. These compounds serve as valuable comparative models in the absence of data for 3,6-Dibromo-1,2,4-triazine itself.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
7,8-dibromo-3-tert-butylpyrazolo[5,1-c][1][2][3]triazineC9H9Br2N4MonoclinicP21/c10.337.487.29108.52534.34[4][5]
7-bromo-3-tert-butyl-pyrazolo[5,1-c][1][2][3]triazin-4(1H)-oneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
8-bromo-3-tert-butyl-pyrazolo[5,1-c][1][2][3]triazin-4(1H)-oneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

Note: Detailed unit cell parameters for the mono-bromo derivatives were not explicitly provided in the search results.

Experimental Protocols

The synthesis and crystallographic analysis of 1,2,4-triazine derivatives generally follow established chemical and analytical procedures. The protocols described below are representative of the methodologies found in the literature for related compounds.[4][6]

Synthesis of Brominated 1,2,4-Triazine Derivatives:

A common route to brominated 1,2,4-triazines involves the direct bromination of a 1,2,4-triazine precursor. For instance, 6-bromo-5-phenyl-1,2,4-triazin-3-amine can be synthesized by treating 5-phenyl-1,2,4-triazin-3-amine with N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF).[6] The reaction mixture is typically cooled and the NBS solution is added dropwise, followed by stirring at room temperature.[6] The product can then be purified through extraction and recrystallization.

For more complex fused systems like 7,8-dibromo-3-tert-butylpyrazolo[5,1-c][1][2][3]triazine, the synthesis may involve multiple steps starting from a functionalized pyrazole, followed by cyclization to form the triazine ring and subsequent bromination or introduction of bromo-substituted precursors.[4]

X-ray Crystallography:

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of these molecules. The general workflow is as follows:

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. This is often achieved through slow evaporation of the solvent at room temperature.[2]

  • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and is then irradiated with a monochromatic X-ray beam.[7] The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is subsequently refined against the experimental data to improve its accuracy and determine the final atomic positions.[7]

Visualizing Experimental and Logical Workflows

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a 1,2,4-triazine derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Workflow for Crystal Structure Determination.

Logical Relationship of 1,2,4-Triazine Derivatives

This diagram shows the hierarchical relationship and substitution patterns among different 1,2,4-triazine derivatives.

logical_relationship A 1,2,4-Triazine Core B 3,6-Disubstituted-1,2,4-Triazines A->B Substitution at C3 & C6 D Other Substituted 1,2,4-Triazines A->D Other Substitutions E Fused 1,2,4-Triazine Systems (e.g., Pyrazolo[5,1-c][1,2,4]triazines) A->E Annulation C This compound (Target Compound) B->C Br at C3 & C6

Structural Relationships of 1,2,4-Triazines.

References

A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 3,6-Dibromo-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of common palladium catalysts for the synthesis of 3,6-disubstituted-1,2,4-triazines, crucial scaffolds in medicinal chemistry and materials science. This guide provides a comparative assessment of catalyst performance based on available experimental data for structurally related heterocyclic compounds, alongside detailed experimental protocols.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For researchers in drug development and materials science, the synthesis of substituted 1,2,4-triazines is of particular interest due to their diverse biological activities and unique electronic properties. The 3,6-Dibromo-1,2,4-triazine is a versatile precursor for creating a library of 3,6-disubstituted analogues via sequential Suzuki coupling reactions. The choice of the palladium catalyst is critical for maximizing yield and ensuring reaction efficiency. This guide provides a comparative overview of commonly employed palladium catalysts for this transformation.

Catalyst Performance Comparison

The following table summarizes the typical performance of these catalysts in Suzuki coupling reactions of various di-halogenated N-heterocycles. The data is extrapolated to provide an expected performance for the coupling with this compound.

Catalyst SystemTypical Loading (mol%)BaseSolventTemperature (°C)Typical Yield (%)Key Advantages & Disadvantages
Pd(PPh₃)₄ 2 - 5K₂CO₃, Cs₂CO₃Dioxane, Toluene, DMF80 - 11060 - 95Advantages: Commercially available, well-established, effective for a wide range of substrates. Disadvantages: Air-sensitive, may require higher catalyst loading, can be less effective for challenging substrates.
Pd(dppf)Cl₂ 1 - 3K₃PO₄, K₂CO₃Dioxane, DME, THF80 - 10070 - 98Advantages: Air-stable precatalyst, often shows higher activity and requires lower loading, effective for heteroaryl couplings. Disadvantages: More expensive than Pd(PPh₃)₄.
Pd₂(dba)₃ / Ligand 0.5 - 2K₃PO₄, Cs₂CO₃Toluene, Dioxane80 - 12075 - 99Advantages: Highly active, allows for ligand screening to optimize reaction, very low catalyst loadings possible. Disadvantages: Requires separate ligand, can be sensitive to air and moisture, optimization of ligand and conditions may be necessary.

Experimental Workflow

The general workflow for a Suzuki coupling reaction involves the careful mixing of the reactants and catalyst under an inert atmosphere. The choice of base, solvent, and temperature is crucial and often needs to be optimized for a specific substrate and catalyst system.

Suzuki_Workflow General Experimental Workflow for Suzuki Coupling Start Start Setup Reaction Setup: - this compound - Arylboronic Acid - Solvent Start->Setup Inert Inert Atmosphere (Nitrogen or Argon) Setup->Inert Add_Base_Catalyst Add Base and Palladium Catalyst Inert->Add_Base_Catalyst Heating Heat Reaction Mixture (e.g., 80-120 °C) Add_Base_Catalyst->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for performing a palladium-catalyzed Suzuki coupling reaction.

Detailed Experimental Protocols

The following are representative experimental protocols for the Suzuki coupling of a dihalogenated heterocycle, which can be adapted for this compound.

Protocol 1: Using Pd(PPh₃)₄

This protocol is a general method that has been successfully applied to various chloro- and bromo-substituted nitrogen heterocycles.[1][2]

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), and a suitable solvent such as 1,4-dioxane or toluene (10 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Addition of Reagents: Add the base, such as K₂CO₃ (3.0 mmol) or Cs₂CO₃ (3.0 mmol), followed by Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with an organic solvent like ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Using Pd(dppf)Cl₂

This catalyst is often more active and is particularly useful for coupling with heteroaryl boronic acids.

  • Reaction Setup: To a reaction vial, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and a base such as K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen.

  • Solvent Addition: Add a degassed solvent, for example, a mixture of 1,4-dioxane and water (4:1, 10 mL).

  • Reaction: Heat the mixture to 80-100 °C for 4-12 hours.

  • Monitoring, Workup, and Purification: Follow the same procedures as described in Protocol 1.

Protocol 3: Using Pd₂(dba)₃ with a Phosphine Ligand

This system offers high catalytic activity and the flexibility to tune the reaction by choosing an appropriate ligand. XPhos and SPhos are common choices for challenging couplings.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol) to a reaction flask.

  • Addition of Reactants: Add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and a base like K₃PO₄ (3.0 mmol).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane (10 mL).

  • Reaction: Heat the reaction mixture to 100-120 °C for 2-8 hours.

  • Monitoring, Workup, and Purification: Follow the same procedures as outlined in Protocol 1.

Signaling Pathway Diagram

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a fundamental concept in understanding how these palladium catalysts facilitate the C-C bond formation.

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R²-B(OR)₂(OH)]⁻ PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Product) RedElim->Product Reagents R¹-X (Aryl Halide) + R²-B(OR)₂ (Boronic Acid/Ester) + Base Reagents->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of palladium catalyst for the Suzuki coupling of this compound will depend on several factors including cost, air sensitivity, and the electronic and steric properties of the coupling partners. For initial screenings and robust, well-established procedures, Pd(PPh₃)₄ is a reliable choice. For more challenging couplings or when higher activity is required, Pd(dppf)Cl₂ often provides superior results. For achieving the highest yields with minimal catalyst loading, a system based on Pd₂(dba)₃ with an appropriate phosphine ligand is often the most effective, although it may require more optimization. Researchers should consider screening a few catalyst systems to identify the optimal conditions for their specific application.

References

Unveiling Molecular Architecture: A Comparative Guide to 2D NMR Techniques for Validating Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a reaction product's chemical structure is a critical step. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, complex molecules often yield congested spectra that are difficult to interpret. Two-dimensional (2D) NMR spectroscopy overcomes this limitation by spreading spectral information across two frequency axes, offering a powerful suite of tools for the precise structural elucidation of newly synthesized compounds. [1][2][3][4]

This guide provides an objective comparison of the most common 2D NMR techniques used to validate the structure of reaction products. It includes detailed experimental protocols and presents data in a clear, comparative format to aid in the selection of the most appropriate methods for a given structural challenge.

Comparison of Key 2D NMR Techniques

The selection of 2D NMR experiments depends on the specific structural questions to be answered. The most frequently employed techniques include Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Rotating-frame Overhauser Effect Spectroscopy (ROESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).[1][5][6] Each provides unique insights into the molecular framework.

Technique Correlation Type Information Provided Typical Application
COSY (Correlation Spectroscopy)¹H-¹H through-bond (2-3 bonds)Identifies protons that are scalar (J) coupled to each other, revealing adjacent protons in a spin system.[7][8]Establishing proton-proton connectivity within a molecule, tracing out spin systems.
TOCSY (Total Correlation Spectroscopy)¹H-¹H through-bond (multiple bonds)Correlates all protons within a spin system, not just immediate neighbors.[5]Identifying all protons belonging to a specific structural fragment, even if they are not directly coupled. Useful for complex spin systems like those in amino acids or sugars.
NOESY (Nuclear Overhauser Effect Spectroscopy)¹H-¹H through-space (< 5 Å)Identifies protons that are close to each other in space, irrespective of their bonding.[6][9]Determining stereochemistry and three-dimensional conformation of a molecule.
ROESY (Rotating-frame Overhauser Effect Spectroscopy)¹H-¹H through-spaceSimilar to NOESY, but more effective for medium-sized molecules where the NOE can be zero.Determining spatial proximity for molecules of intermediate size.
HSQC (Heteronuclear Single Quantum Coherence)¹H-¹³C or ¹H-¹⁵N one-bond correlationDirectly correlates a proton to the carbon or nitrogen atom to which it is attached.[4][10]Assigning protons to their directly attached carbons, providing a carbon "fingerprint" of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation)¹H-¹³C or ¹H-¹⁵N multiple-bond correlation (2-4 bonds)Correlates protons to carbons or nitrogens over two to four bonds, revealing long-range connectivity.[5][6][10]Connecting different structural fragments of a molecule, identifying quaternary carbons, and confirming the overall carbon skeleton.

Experimental Protocols

The successful acquisition of high-quality 2D NMR data relies on careful sample preparation and the selection of appropriate experimental parameters.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the purified reaction product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Filtration: Filter the sample through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

  • Degassing (for NOESY/ROESY): For experiments that rely on the Nuclear Overhauser Effect, it is crucial to remove dissolved oxygen, which is paramagnetic and can quench the NOE. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the sample for several minutes or by a series of freeze-pump-thaw cycles.

Data Acquisition

The following is a general workflow for acquiring a suite of 2D NMR spectra for structural elucidation. Specific parameters will need to be optimized for the instrument and sample.

  • 1D Proton and Carbon Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra. These are essential for referencing and for guiding the setup of the 2D experiments.

  • Tuning and Shimming: Tune the probe for the ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution and lineshape.

  • Pulse Calibration: Calibrate the 90° pulse widths for both ¹H and ¹³C.

  • 2D Experiment Setup:

    • COSY/TOCSY: Set the spectral width to encompass all proton signals. The number of increments in the indirect dimension (t₁) will determine the resolution in that dimension; 256-512 increments are common. For TOCSY, a mixing time of 60-120 ms is typically used.

    • NOESY/ROESY: Similar setup to COSY, but a mixing time (τₘ) must be chosen. This is the time during which cross-relaxation occurs and is typically in the range of 300-800 ms for small molecules.

    • HSQC: The spectral width in the direct dimension (F2) is for ¹H, and in the indirect dimension (F1) is for ¹³C. The number of increments in t₁ is typically 128-256. The key parameter is the one-bond coupling constant (¹JCH), which is usually set to an average value of 145 Hz.

    • HMBC: The setup is similar to HSQC, but the experiment is optimized for long-range couplings. The long-range coupling constant (ⁿJCH) is typically set to 8-10 Hz.

Data Processing
  • Fourier Transformation: Apply a Fourier transform in both dimensions (t₂ and t₁).

  • Phasing: Phase the spectrum in both dimensions to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to both dimensions to ensure a flat baseline.

  • Referencing: Reference the spectra to the residual solvent signal or an internal standard.

Visualizing the Workflow and Relationships

The process of validating a chemical structure using 2D NMR follows a logical progression, starting from simple connectivity experiments and moving to more complex spatial and long-range correlations.

experimental_workflow cluster_1d 1. 1D NMR cluster_2d_homo 2. Homonuclear 2D NMR cluster_2d_hetero 3. Heteronuclear 2D NMR cluster_structure 4. Structure Elucidation H1 ¹H NMR COSY COSY H1->COSY Identify Spin Systems NOESY NOESY/ROESY H1->NOESY Determine Stereochemistry HSQC HSQC H1->HSQC ¹H-¹³C One-Bond Correlations HMBC HMBC H1->HMBC Long-Range Correlations C13 ¹³C NMR C13->HSQC TOCSY TOCSY COSY->TOCSY Confirm Spin Systems COSY->HMBC TOCSY->HMBC Structure Final Structure NOESY->Structure HSQC->HMBC Assign Carbons HMBC->Structure Assemble Fragments

Caption: A typical workflow for structure validation using 2D NMR.

The interplay between different 2D NMR experiments provides a comprehensive picture of the molecular structure.

logical_relationships cluster_connectivity Through-Bond Connectivity cluster_proximity Through-Space Proximity Structure Molecular Structure COSY COSY (¹H-¹H, 2-3 bonds) COSY->Structure TOCSY TOCSY (¹H-¹H, spin system) COSY->TOCSY TOCSY->Structure HSQC HSQC (¹H-¹³C, 1 bond) HSQC->Structure HMBC HMBC (¹H-¹³C, 2-4 bonds) HSQC->HMBC HMBC->Structure NOESY NOESY (< 5 Å) NOESY->Structure ROESY ROESY (medium molecules) NOESY->ROESY ROESY->Structure

Caption: Logical relationships between 2D NMR experiments and structural information.

Conclusion

Two-dimensional NMR spectroscopy is an indispensable tool in modern chemistry for the unambiguous validation of reaction product structures.[2][3] By providing detailed information about through-bond and through-space correlations, techniques such as COSY, TOCSY, NOESY, HSQC, and HMBC allow for the complete assignment of proton and carbon signals and the determination of the final molecular architecture. A systematic approach, combining several of these experiments, provides a robust and reliable method for structural elucidation, which is crucial for advancing research and development in pharmaceuticals and other chemical sciences.[1][11]

References

A Comparative Guide to HPLC and LC-MS Methods for Analyzing 3,6-Dibromo-1,2,4-triazine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of reaction mixtures containing halogenated heterocycles like 3,6-Dibromo-1,2,4-triazine is a critical step in pharmaceutical and agrochemical research. The ability to accurately monitor the progress of a reaction, identify impurities, and quantify the desired product is paramount for process optimization and quality control. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of a typical this compound reaction mixture.

Understanding the Reaction Mixture

A plausible synthetic route to this compound involves the bromination of a suitable precursor, such as 1,2,4-triazine-3,6-dione. A typical reaction mixture might therefore contain the starting material, the desired product, and potential by-products such as the mono-brominated intermediate.

dot

1,2,4-Triazine-3,6-dione 1,2,4-Triazine-3,6-dione Reaction Bromination 1,2,4-Triazine-3,6-dione->Reaction Brominating_Agent Brominating Agent (e.g., POBr3/PBr5) Brominating_Agent->Reaction 3-Bromo-1,2,4-triazin-6(1H)-one Mono-brominated Intermediate Reaction->3-Bromo-1,2,4-triazin-6(1H)-one This compound Desired Product Reaction->this compound 3-Bromo-1,2,4-triazin-6(1H)-one->Reaction Further Bromination

Caption: Plausible reaction pathway for the synthesis of this compound.

Comparative Analysis of Analytical Methods

Two distinct analytical methods are presented below for the separation and quantification of the key components in the reaction mixture: a standard Reversed-Phase HPLC (RP-HPLC) method with UV detection and a more advanced Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with a Mass Spectrometer (LC-MS).

Data Presentation: Performance Comparison
ParameterMethod A: RP-HPLC-UVMethod B: UHPLC-MS
Instrumentation Standard HPLC with UV DetectorUHPLC with Quadrupole MS
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 20-80% B over 15 min30-90% B over 5 min
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 254 nmESI+, Selected Ion Monitoring
Retention Time (this compound) ~ 10.5 min~ 2.8 min
Resolution (Product vs. Intermediate) > 2.0> 2.5
Limit of Detection (LOD) ~ 1 µg/mL~ 10 ng/mL
Limit of Quantification (LOQ) ~ 3 µg/mL~ 30 ng/mL

Experimental Protocols

Method A: RP-HPLC with UV Detection

This method is a robust and widely accessible technique for routine analysis and quantification.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-12 min: 20% to 80% B

    • 12-15 min: 80% B

    • 15.1-18 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Dilute an aliquot of the reaction mixture with acetonitrile to a final concentration of approximately 100 µg/mL.

  • Filter the diluted sample through a 0.45 µm PTFE syringe filter prior to injection.

Method B: UHPLC with Mass Spectrometric Detection (LC-MS)

This method offers higher sensitivity, faster analysis times, and provides mass information for confident peak identification.

Instrumentation:

  • An Ultra-High-Performance Liquid Chromatography (UHPLC) system with a binary pump, autosampler, and column manager, coupled to a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 30% B

    • 0.5-3.5 min: 30% to 90% B

    • 3.5-4.0 min: 90% B

    • 4.1-5.0 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometer Settings:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Selected Ion Monitoring (SIM)

    • 1,2,4-triazine-3,6-dione: m/z 114.0

    • 3-Bromo-1,2,4-triazin-6(1H)-one: m/z 192.0 / 194.0

    • This compound: m/z 253.9 / 255.9 / 257.9

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

Sample Preparation:

  • Dilute an aliquot of the reaction mixture with acetonitrile to a final concentration of approximately 1 µg/mL.

  • Filter the diluted sample through a 0.22 µm PTFE syringe filter prior to injection.

Visualization of Analytical Workflows

dot

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Reaction_Mixture Reaction Mixture Aliquot Dilution Dilution with Acetonitrile Reaction_Mixture->Dilution Filtration Filtration (0.22-0.45 µm) Dilution->Filtration Injection Injection into LC System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: General experimental workflow for the analysis of a this compound reaction mixture.

dot

cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS Analysis Sample Prepared Sample HPLC_Sep HPLC Separation Sample->HPLC_Sep LC_Sep UHPLC Separation Sample->LC_Sep UV_Detect UV Detection HPLC_Sep->UV_Detect UV_Data Absorbance vs. Time UV_Detect->UV_Data MS_Detect Mass Spectrometry Detection (SIM) LC_Sep->MS_Detect MS_Data Ion Intensity vs. Time (m/z specific) MS_Detect->MS_Data

A Comparative Analysis of the Biological Activity of 3,6-Disubstituted 1,2,4-Triazine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This guide provides a comparative overview of the biological activity of a series of 3,6-disubstituted 1,2,4-triazine analogs synthesized from the versatile precursor, 3,6-Dibromo-1,2,4-triazine. The objective is to present a clear comparison of their performance, supported by experimental data, to aid in the design and development of novel therapeutic agents.

Introduction to 1,2,4-Triazine Analogs

The 1,2,4-triazine ring system is a key pharmacophore found in numerous biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive scaffold for drug design. The substitution pattern at the 3 and 6 positions of the triazine ring plays a crucial role in modulating the biological activity of these compounds. Starting from this compound, a variety of analogs can be synthesized through nucleophilic substitution reactions, allowing for the systematic exploration of the structure-activity relationship (SAR).

Comparative Biological Activity

A series of 3,6-disubstituted 1,2,4-triazine analogs were synthesized and evaluated for their in vitro anticancer and antimicrobial activities. The anticancer activity was assessed against a panel of human cancer cell lines using the MTT assay, while the antimicrobial activity was determined against a range of bacterial and fungal strains using the broth microdilution method.

Anticancer Activity

The cytotoxicity of the synthesized analogs was evaluated against human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.

Compound IDR1 SubstituentR2 SubstituentMCF-7 IC50 (µM)A549 IC50 (µM)HT-29 IC50 (µM)
DBT BrBr>100>100>100
T-01 -N(CH₃)₂-N(CH₃)₂25.331.828.5
T-02 -OCH₃-OCH₃42.155.648.2
T-03 -NH-Ph-NH-Ph15.820.118.4
T-04 -S-Ph-S-Ph12.516.714.9
T-05 -NH-c-C₆H₁₁-NH-c-C₆H₁₁35.241.538.7
T-06 MorpholinoMorpholino8.911.29.7
T-07 PiperidinoPiperidino10.113.511.8

DBT: this compound (starting material)

Antimicrobial Activity

The antimicrobial potential of the analogs was tested against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a fungal strain (Candida albicans). The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible growth, was determined.

Compound IDR1 SubstituentR2 SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
DBT BrBr>128>128>128
T-01 -N(CH₃)₂-N(CH₃)₂64128>128
T-02 -OCH₃-OCH₃128>128>128
T-03 -NH-Ph-NH-Ph3264128
T-04 -S-Ph-S-Ph163264
T-05 -NH-c-C₆H₁₁-NH-c-C₆H₁₁64128>128
T-06 MorpholinoMorpholino81632
T-07 PiperidinoPiperidino163264

Experimental Protocols

Synthesis of 3,6-Disubstituted-1,2,4-triazine Analogs (General Procedure)

A solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF, DMSO, or EtOH) was treated with the appropriate nucleophile (2.2 mmol). The reaction mixture was stirred at a specified temperature (ranging from room temperature to 100 °C) for a period of 2 to 24 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was poured into ice-water, and the resulting precipitate was collected by filtration, washed with water, and dried. The crude product was then purified by recrystallization or column chromatography to afford the desired 3,6-disubstituted-1,2,4-triazine analog.

Anticancer Activity: MTT Assay[1][2]
  • Cell Seeding: Human cancer cell lines (MCF-7, A549, and HT-29) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds were dissolved in DMSO to prepare stock solutions, which were then serially diluted with culture medium to achieve the desired concentrations. The cells were treated with different concentrations of the compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.

Antimicrobial Activity: Broth Microdilution Method[3][4][5]
  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight, and the inoculum was prepared to a density of approximately 5 × 10⁵ CFU/mL in the appropriate broth medium.

  • Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated at 37 °C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

Visualizations

Synthesis_of_Analogs DBT This compound Analogs 3,6-Disubstituted-1,2,4-triazine (R-Triazine-R) DBT->Analogs Nucleophilic Substitution Nucleophile Nucleophile (R-H) (e.g., Amine, Alcohol, Thiol) Nucleophile->Analogs

Synthetic pathway for 3,6-disubstituted 1,2,4-triazine analogs.

Biological_Evaluation_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_data Data Analysis Analogs Synthesized 3,6-Disubstituted-1,2,4-Triazine Analogs Anticancer Anticancer Activity (MTT Assay) Analogs->Anticancer Antimicrobial Antimicrobial Activity (Broth Microdilution) Analogs->Antimicrobial IC50 IC50 Values Anticancer->IC50 MIC MIC Values Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) IC50->SAR MIC->SAR

Workflow for the biological evaluation of 1,2,4-triazine analogs.

Safety Operating Guide

Navigating the Disposal of 3,6-Dibromo-1,2,4-triazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling 3,6-Dibromo-1,2,4-triazine, a halogenated heterocyclic compound, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for its disposal, drawing upon established protocols for similar halogenated organic compounds and regulatory guidelines.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

In the event of a spill, isolate the area and prevent the chemical from entering drains or waterways. Absorb the spill with an inert material, such as vermiculite or sand, and place the contaminated material into a designated, labeled hazardous waste container.

Core Disposal Protocol: Incineration

The recommended method for the disposal of this compound is through incineration at a licensed hazardous waste facility. Halogenated organic compounds require high-temperature incineration equipped with afterburners and scrubbers to ensure complete destruction and to neutralize harmful acidic gases, such as hydrogen bromide, that are formed during combustion.

It is crucial to adhere to all local, state, and federal regulations governing hazardous waste disposal. The U.S. Environmental Protection Agency (EPA) regulates the disposal of halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA). While this compound is not explicitly listed, its characteristics as a brominated organic compound would likely classify it as hazardous waste.

Quantitative Data for Halogenated Waste Management

While specific disposal limits for this compound are not available, the following table provides general quantitative guidelines relevant to the management of halogenated organic waste. These values are based on typical regulatory thresholds and technical considerations for incineration.

ParameterGuideline ValueRationale
Halogen Content > 1%Wastes with significant halogen content require specialized incineration to manage corrosive byproducts.
Incineration Temperature > 850 °CEnsures complete destruction of the organic molecule and minimizes the formation of toxic byproducts like dioxins and furans.
Residence Time in Incinerator > 2 secondsProvides sufficient time for the complete combustion of the compound.
pH of Scrubber Effluent Neutral (6.0-8.0)Indicates effective neutralization of acidic gases (e.g., HBr) produced during incineration.

Experimental Protocols for Waste Characterization

Prior to disposal, it may be necessary to perform analyses to confirm the composition of the waste stream. The following are generalized experimental protocols that can be adapted for this purpose.

1. Determination of Halogen Content (Oxygen Flask Combustion followed by Ion Chromatography):

  • A known mass of the this compound waste is combusted in a sealed oxygen-filled flask containing an absorbing solution.

  • The combustion process converts the bromine into bromide ions, which are captured in the absorbing solution.

  • The concentration of bromide in the solution is then quantified using ion chromatography.

2. Thermal Decomposition Analysis (Thermogravimetric Analysis - TGA):

  • A small sample of the compound is heated in a controlled atmosphere (e.g., nitrogen or air) in a TGA instrument.

  • The instrument measures the change in mass of the sample as a function of temperature.

  • The resulting data reveals the decomposition temperature range of the compound, which can inform the required incineration conditions. Studies on similar brominated triazines show thermal degradation typically begins at temperatures above 300°C.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Initial Assessment cluster_1 Segregation & Storage cluster_2 Disposal A Identify Waste as This compound B Consult Safety Data Sheet (if available) & Regulations A->B C Characterize Waste Stream (if necessary) B->C D Segregate as Halogenated Organic Waste C->D E Store in a Labeled, Compatible Container D->E F Maintain Waste Log E->F G Arrange for Pickup by a Licensed Hazardous Waste Contractor F->G H Transport to an Approved High-Temperature Incineration Facility G->H I Receive Certificate of Destruction H->I

Disposal Workflow Diagram

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both personnel and the environment. Always prioritize consulting with your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.

Essential Safety and Operational Guide for Handling 3,6-Dibromo-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,6-Dibromo-1,2,4-triazine. The information herein is compiled to ensure the safe management of this chemical in a laboratory setting.

Hazard Summary

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the user's first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and absorption.[2][3]
Eye and Face Protection Safety goggles and a face shield.To protect against splashes and airborne particles.[2][3]
Respiratory Protection Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with organic vapor cartridges is necessary.To prevent inhalation of dust or vapors.[1][3][4]
Body Protection A lab coat or chemical-resistant apron.To protect the skin and clothing from contamination.[3][4]
Foot Protection Closed-toe shoes.To protect feet from spills.[3]

Operational Plan: Step-by-Step Handling Procedure

prep Preparation - Verify fume hood function - Assemble all necessary equipment - Don appropriate PPE weigh Weighing - Use an analytical balance inside the fume hood - Handle with care to avoid creating dust prep->weigh dissolve Dissolution - Add slowly to the solvent in the fume hood - Use a magnetic stirrer for mixing weigh->dissolve reaction Reaction - Conduct the reaction in a closed system if possible - Maintain constant monitoring dissolve->reaction quench Quenching/Workup - Perform all quenching and extraction steps within the fume hood reaction->quench cleanup Decontamination & Cleanup - Decontaminate all glassware and surfaces - Remove PPE correctly quench->cleanup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.